molecular formula C16H24N2O3 B1317504 Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate CAS No. 886768-09-8

Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Cat. No.: B1317504
CAS No.: 886768-09-8
M. Wt: 292.37 g/mol
InChI Key: LDTFMMLHCDYQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-8-17-14(11-18)12-6-5-7-13(10-12)20-4/h5-7,10,14,17H,8-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTFMMLHCDYQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587686
Record name tert-Butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886768-09-8
Record name tert-Butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate" synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

This technical guide provides a detailed protocol for the synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a multi-step process, commencing with the formation of the core piperazine structure, followed by the introduction of the Boc protecting group and subsequent functionalization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overall Synthesis Workflow

The synthesis of the target compound is proposed to proceed via a three-step sequence:

  • Buchwald-Hartwig Amination: Formation of 1-(3-methoxyphenyl)piperazine from 3-bromoanisole and piperazine.

  • N-Boc Protection: Selective protection of one of the nitrogen atoms of 1-(3-methoxyphenyl)piperazine with a tert-butoxycarbonyl (Boc) group.

  • C-H Functionalization at the 3-Position: Introduction of the desired substituent at the 3-position of the piperazine ring. As the target molecule is unsubstituted at this position, this step will focus on the quenching of an intermediate organometallic species with a proton source.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: N-Boc Protection cluster_2 Step 3: C-H Functionalization at C3 A 3-Bromoanisole F Reaction Setup A->F B Piperazine B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Workup & Purification F->G H 1-(3-methoxyphenyl)piperazine G->H I 1-(3-methoxyphenyl)piperazine L Reaction Setup I->L J Di-tert-butyl dicarbonate (Boc)2O J->L K Solvent K->L M Workup & Purification L->M N tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate M->N O tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate R Low Temperature Reaction O->R P Strong Base (e.g., s-BuLi) P->R Q Solvent (e.g., THF) Q->R S Proton Source (e.g., H2O) R->S T Workup & Purification S->T U This compound T->U

Figure 1: Overall experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-methoxyphenyl)piperazine via Buchwald-Hartwig Amination

This procedure is based on established methods for the palladium-catalyzed amination of aryl halides.[1][2][3][4][5]

Reaction Scheme:

G cluster_0 3-Bromoanisole 1-(3-methoxyphenyl)piperazine 3-Bromoanisole->1-(3-methoxyphenyl)piperazine Pd Catalyst, Ligand, Base, Solvent, Heat Piperazine Piperazine->1-(3-methoxyphenyl)piperazine

Figure 2: Reaction scheme for the synthesis of 1-(3-methoxyphenyl)piperazine.

Experimental Protocol:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst and the phosphine ligand.

  • Add the base to the flask.

  • The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent, followed by 3-bromoanisole and piperazine via syringe.

  • The reaction mixture is heated to the specified temperature and stirred for the indicated time.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-(3-methoxyphenyl)piperazine.

Quantitative Data:

ParameterValueReference
Reactants
3-Bromoanisole1.0 eq[1]
Piperazine1.2 - 2.0 eq[1]
Catalyst System
Palladium Sourcee.g., Pd(OAc)₂, Pd₂(dba)₃[3][4]
Ligande.g., BINAP, Xantphos[2][3]
Base
Basee.g., NaOt-Bu, Cs₂CO₃[1][3]
Solvent & Conditions
SolventToluene, Dioxane[3][5]
Temperature80 - 110 °C[1][3]
Reaction Time2 - 24 h[1]
Yield
Typical Yield80 - 96%[1]
Step 2: N-Boc Protection of 1-(3-methoxyphenyl)piperazine

This step involves the selective protection of the secondary amine of the piperazine ring.[6]

Reaction Scheme:

G cluster_0 1-(3-methoxyphenyl)piperazine Product tert-butyl 4-(3-methoxyphenyl) piperazine-1-carboxylate 1-(3-methoxyphenyl)piperazine->Product Solvent (Boc)2O Di-tert-butyl dicarbonate (Boc)2O->Product

Figure 3: Reaction scheme for the N-Boc protection of 1-(3-methoxyphenyl)piperazine.

Experimental Protocol:

  • Dissolve 1-(3-methoxyphenyl)piperazine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

  • The reaction mixture is stirred at room temperature for the specified time.

  • Reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with a mild aqueous acid (e.g., 1M HCl) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate.

Quantitative Data:

ParameterValueReference
Reactants
1-(3-methoxyphenyl)piperazine1.0 eqGeneral Procedure
Di-tert-butyl dicarbonate ((Boc)₂O)1.0 - 1.2 eqGeneral Procedure
Solvent & Conditions
SolventDCM, THFGeneral Procedure
Temperature0 °C to room temperatureGeneral Procedure
Reaction Time2 - 12 hGeneral Procedure
Yield
Typical Yield>90%[6]
Step 3: Synthesis of this compound via C-H Functionalization

This step is based on the directed lithiation of N-Boc protected piperazines, followed by quenching with a proton source.[7][8][9][10]

Reaction Scheme:

G cluster_0 Start tert-butyl 4-(3-methoxyphenyl) piperazine-1-carboxylate Product tert-butyl 3-(3-methoxyphenyl) piperazine-1-carboxylate Start->Product 1. s-BuLi, THF, -78 °C 2. H2O

Figure 4: Reaction scheme for the C-H functionalization at the 3-position.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of sec-butyllithium (s-BuLi) in cyclohexane dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation at the C3 position, directed by the Boc group.

  • Quench the reaction by the slow addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride.

  • Allow the reaction mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Quantitative Data:

ParameterValueReference
Reactants
tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate1.0 eq[10]
sec-Butyllithium (s-BuLi)1.1 - 1.5 eq[9]
Quenching Agent
Proton SourceWater, sat. aq. NH₄Cl[10]
Solvent & Conditions
SolventAnhydrous THF[10]
Temperature-78 °C[9][10]
Reaction Time1 - 3 h[10]
Yield
Typical Yield60 - 80% (estimated based on similar transformations)[9]

Disclaimer: The protocol for Step 3 is a proposed route based on the C-H functionalization of similar N-Boc protected piperazine systems. Optimization of reaction conditions may be necessary to achieve the desired yield and purity for this specific substrate. It is crucial to handle organolithium reagents with extreme care under strictly anhydrous and inert conditions.

References

An In-depth Technical Guide to Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound, with the CAS number 886768-09-8, is a Boc-protected derivative of 3-(3-methoxyphenyl)piperazine.[1][2] The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the piperazine ring, making this compound a versatile intermediate in the synthesis of more complex molecules.[3]

The key quantitative data for this compound are summarized in the table below:

PropertyValueSource
CAS Number 886768-09-8[1][2]
Molecular Formula C₁₆H₂₄N₂O₃[1][2]
Molecular Weight 292.37 g/mol [1]
Boiling Point Not available
Melting Point Not available
Density Not available

Synthesis and Experimental Protocols

A plausible synthetic route would involve the reaction of N-Boc-piperazine with a suitable 3-methoxyphenyl electrophile. One common method for the formation of aryl-piperazine bonds is the Buchwald-Hartwig amination.

General Experimental Workflow: Synthesis of Arylpiperazines

The following diagram outlines a general workflow for the synthesis of arylpiperazine compounds, which would be applicable for the synthesis of this compound.

Synthesis_Workflow General Synthesis Workflow for Arylpiperazines cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 N-Boc-piperazine ReactionVessel Buchwald-Hartwig Cross-Coupling Reaction Reactant1->ReactionVessel Reactant2 3-Bromoanisole or 3-Iodoanisole Reactant2->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Catalyst->ReactionVessel Ligand Phosphine Ligand (e.g., BINAP) Ligand->ReactionVessel Base Base (e.g., NaOtBu) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product tert-butyl 3-(3-methoxyphenyl) piperazine-1-carboxylate Purification->Product

Caption: General workflow for arylpiperazine synthesis.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with This compound .

However, the un-protected core, 1-(3-methoxyphenyl)piperazine (3-MeOPP) , is known to be a precursor in the synthesis of various biologically active compounds.[4] It has been investigated for its potential antidepressant and anticancer properties.[5] Studies have shown that 1-(3-methoxyphenyl)piperazine can interact with serotonin receptors, specifically acting as an inhibitor of 5-HT2C and 5-HT1A receptors, which are involved in the regulation of mood and appetite.[5]

Given that this compound is a protected form of a pharmacologically relevant scaffold, it is plausible that it serves as a key intermediate in the development of novel therapeutic agents targeting these or other neurological pathways. Further research and deprotection of the Boc group would be necessary to elucidate the specific biological targets and signaling pathways of the parent compound.

Logical Relationship: From Precursor to Potential Biological Target

The following diagram illustrates the logical relationship from the synthetic precursor to the potential biological interactions of the deprotected active compound.

Logical_Relationship From Synthesis to Potential Biological Action cluster_synthesis Chemical Synthesis cluster_active Active Compound cluster_targets Potential Biological Targets Boc_Protected tert-butyl 3-(3-methoxyphenyl) piperazine-1-carboxylate (Protected Intermediate) Deprotection Deprotection (Removal of Boc group) Boc_Protected->Deprotection Active_Compound 3-(3-methoxyphenyl)piperazine (Active Moiety) Deprotection->Active_Compound Target1 5-HT1A Receptor Active_Compound->Target1 Inhibition Target2 5-HT2C Receptor Active_Compound->Target2 Inhibition Target3 Other Neurological Receptors Active_Compound->Target3 Potential Interaction

Caption: Relationship from precursor to potential targets.

Conclusion

This compound is a valuable chemical intermediate with a well-defined chemical identity. While specific experimental data on its physical properties and biological activity are limited, its structural relationship to known bioactive piperazine derivatives suggests its potential as a building block in the development of novel therapeutics, particularly those targeting the central nervous system. Further research is warranted to fully characterize this compound and explore its pharmacological potential.

References

In-depth Technical Guide: The Mechanism of Action of Arylpiperazine Derivatives Based on the "Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate" Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate" is primarily recognized as a chemical intermediate.[1] As such, this guide focuses on the pharmacological activities of its deprotected form, 1-(3-methoxyphenyl)piperazine, and related arylpiperazine derivatives, which are the pharmacologically active agents.

Executive Summary

The arylpiperazine scaffold, particularly the 1-(3-methoxyphenyl)piperazine moiety, is a cornerstone in medicinal chemistry for developing centrally active agents.[2] While this compound serves as a key synthetic precursor, its deprotected derivatives are known to interact with a range of aminergic G protein-coupled receptors (GPCRs), most notably serotonin and dopamine receptors.[3][4][5] These interactions confer a wide spectrum of pharmacological effects, including antipsychotic, antidepressant, and anxiolytic properties.[4] This document outlines the mechanism of action of these derivatives, focusing on their roles as modulators of key neurotransmitter systems implicated in psychiatric and neurological disorders.

The Arylpiperazine Pharmacophore: A Privileged Structure

The piperazine ring is considered a "privileged structure" in drug design due to its presence in numerous clinically successful drugs.[2] When combined with an aryl group, such as 3-methoxyphenyl, the resulting arylpiperazine moiety becomes a versatile template for designing ligands that target serotonin and dopamine receptors within the central nervous system (CNS).[3][4][5] The 1-(3-methoxyphenyl)piperazine structure is a well-established pharmacophore for interaction with various serotonin (5-HT) receptors.[2]

Primary Molecular Targets and Mechanism of Action

Derivatives based on the 3-(3-methoxyphenyl)piperazine core primarily exert their effects by modulating serotonergic and dopaminergic pathways. These compounds often exhibit polypharmacology, acting on multiple receptor subtypes, which can be advantageous for treating complex neuropsychiatric disorders.

3.1 Serotonin (5-HT) Receptor Modulation

Arylpiperazine derivatives display significant affinity for several serotonin receptor subtypes, with the most prominent being 5-HT1A and 5-HT2A.

  • 5-HT1A Receptor: Many arylpiperazine compounds act as agonists or partial agonists at the 5-HT1A receptor.[6] This receptor is an autoreceptor on serotonergic neurons, and its activation leads to a reduction in serotonin release. This mechanism is believed to contribute to the anxiolytic and antidepressant effects of these compounds.

  • 5-HT2A Receptor: Antagonism at the 5-HT2A receptor is a key feature of atypical antipsychotics. This action is thought to alleviate the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal side effects.

  • Other 5-HT Receptors: Affinity for other subtypes, such as 5-HT7, has also been noted, which may contribute to the overall pharmacological profile.[3][5]

3.2 Dopamine (D2) Receptor Modulation

Interaction with the dopamine D2 receptor is crucial for the antipsychotic effects of these compounds.[3][5] Arylpiperazine derivatives often act as antagonists or partial agonists at D2 receptors. This modulation of dopaminergic neurotransmission is central to treating psychosis.[3][5]

3.3 Multi-Target Receptor Profile and Signaling

The clinical efficacy of many arylpiperazine drugs stems from their ability to simultaneously modulate both serotonin and dopamine pathways. This dual-action mechanism is a hallmark of "atypical" antipsychotics.

Below is a diagram illustrating the general signaling pathway for a typical arylpiperazine derivative acting as a 5-HT1A agonist and a D2 antagonist.

Arylpiperazine_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AP Arylpiperazine Derivative R_5HT1A 5-HT1A Autoreceptor AP->R_5HT1A Agonism AP_Post Arylpiperazine Derivative Serotonin_Release Serotonin Release R_5HT1A->Serotonin_Release Inhibits (-) R_D2 D2 Receptor Downstream_Signal Downstream Signaling R_D2->Downstream_Signal Blocks Signal AP_Post->R_D2 Antagonism Dopamine Dopamine Dopamine->R_D2 Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep1 Culture cells expressing target receptor Prep2 Isolate cell membranes (centrifugation) Prep1->Prep2 Assay1 Incubate membranes with: 1. Radioligand 2. Test Compound (variable conc.) Prep2->Assay1 Assay2 Separate bound from free radioligand (filtration) Assay1->Assay2 Analysis1 Quantify bound radioactivity (scintillation counting) Assay2->Analysis1 Analysis2 Calculate IC50 and Ki values Analysis1->Analysis2

References

Spectroscopic Data for Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental spectroscopic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate has found no publicly available information.

Despite extensive searches of scientific literature, chemical databases, and commercial supplier catalogs, no specific experimental ¹H NMR, ¹³C NMR, IR, or MS data for this particular molecule could be located. As a result, the creation of an in-depth technical guide featuring detailed data tables and experimental protocols is not possible at this time.

The inquiry for this information is relevant for researchers and professionals in drug development and chemical synthesis, where precise analytical data is crucial for compound verification, quality control, and further research. The general workflow for acquiring such data, however, can be outlined.

Below is a generalized workflow for the spectroscopic analysis of a novel chemical compound, which would be applicable to this compound.

G General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation and Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation reporting Data Tabulation and Reporting interpretation->reporting

General Spectroscopic Analysis Workflow

While specific experimental details for the target compound are unavailable, the methodologies for obtaining such data are standardized.

Standard Experimental Protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small quantity (typically 5-10 mg) of the purified compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Acquisition: For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence (like PENDANT or DEPT) would be used to distinguish between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the sample could be prepared on a salt plate (e.g., NaCl or KBr) if it is an oil, or mixed with KBr powder and pressed into a pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used to record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is usually presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS):

  • Sample Preparation: The sample would be dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), would be used. Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: The instrument would be set to scan over a specific mass-to-charge (m/z) range to detect the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Should the spectroscopic data for "this compound" become available in the future, a technical guide could be developed following these standard procedures for data presentation and interpretation.

The Strategic Role of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs. Its unique physicochemical properties and synthetic versatility make it a privileged structure in the design of novel therapeutic agents. Among the vast array of piperazine-based building blocks, tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate has emerged as a critical starting material, particularly in the development of potent and selective neurokinin receptor antagonists. This technical guide provides an in-depth overview of its synthesis, application in drug discovery, and the underlying pharmacology of the compounds derived from it.

Core Synthesis and Physicochemical Properties

This compound is a chiral heterocyclic compound featuring a piperazine ring substituted with a 3-methoxyphenyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group is instrumental in synthetic strategies, allowing for selective functionalization of the second nitrogen atom of the piperazine ring.

While specific, detailed industrial synthesis protocols are often proprietary, the general synthesis of 3-aryl-piperazine derivatives can be approached through several established methodologies. A common strategy involves the multi-step synthesis starting from commercially available precursors.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₂₄N₂O₃
Molecular Weight 292.38 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as dichloromethane, methanol, and ethyl acetate.
CAS Number 748785-36-8

Application in the Discovery of Neurokinin Receptor Antagonists

A significant application of this compound is as a key intermediate in the synthesis of neurokinin (NK) receptor antagonists. [1]Neurokinin receptors, particularly the neurokinin-1 (NK1) receptor, are G protein-coupled receptors (GPCRs) that are activated by the neuropeptide Substance P. [2]The NK1 receptor is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists have been pursued as therapeutic agents for conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety.

The synthesis of these antagonists typically involves the deprotection of the Boc group on the piperazine nitrogen of the starting material, followed by the introduction of various substituents to explore the structure-activity relationship (SAR).

Experimental Protocols: A Generalized Approach

The following represents a generalized experimental workflow for the utilization of this compound in the synthesis of neurokinin receptor antagonists.

Step 1: Boc Deprotection

A solution of this compound in a suitable solvent (e.g., dichloromethane or dioxane) is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent and excess acid are removed under reduced pressure to yield the deprotected piperazine derivative as a salt.

Step 2: N-Alkylation or N-Arylation

The resulting secondary amine is then subjected to N-alkylation or N-arylation reactions to introduce diversity. For N-alkylation, the piperazine derivative is reacted with an appropriate alkyl halide or sulfonate in the presence of a base (e.g., triethylamine or potassium carbonate) in a polar aprotic solvent like acetonitrile or dimethylformamide. For N-arylation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed. [3] Step 3: Purification and Characterization

The final products are purified using column chromatography on silica gel. The structure and purity of the synthesized compounds are confirmed by various analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Below is a visual representation of this generalized experimental workflow.

experimental_workflow Generalized Experimental Workflow start This compound deprotection Boc Deprotection (e.g., TFA or HCl) start->deprotection intermediate 3-(3-methoxyphenyl)piperazine deprotection->intermediate functionalization N-Functionalization (Alkylation/Arylation) intermediate->functionalization end Neurokinin Receptor Antagonist Library functionalization->end

A generalized workflow for synthesizing neurokinin receptor antagonists.

Biological Activity of Derived Compounds

The derivatives synthesized from this compound are evaluated for their biological activity, primarily their ability to antagonize the NK1 receptor. This is typically assessed through in vitro binding assays and functional assays.

Table 2: Representative Biological Data for Piperazine-Based NK1 Receptor Antagonists

CompoundModification on Piperazine NitrogenhNK1 Receptor Binding Affinity (IC₅₀, nM)Reference
L-161,664 1-(N,N-diphenylaminocarbonyl)-4-(N',N'-di-n-pentylaminocarbonyl)43 ± 21[1]
Derivative A Varied aryl and heteroaryl groups5 - 50[3]
Derivative B Substituted benzyl groups10 - 100[3]

Note: The data in this table are representative of piperazine-based NK1 antagonists and are intended to be illustrative. Specific values for derivatives of this compound would require dedicated experimental investigation.

The Neurokinin-1 Receptor Signaling Pathway

The NK1 receptor is a class A G protein-coupled receptor. Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change that facilitates the activation of heterotrimeric G proteins. The NK1 receptor primarily couples to Gq and Gs proteins, initiating distinct downstream signaling cascades. [2]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • Gs Pathway: Coupling to Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).

The diagram below illustrates the NK1 receptor signaling pathway.

nk1_signaling_pathway NK1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R binds Gq Gq NK1R->Gq activates Gs Gs NK1R->Gs activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts Antagonist Antagonist (derived from starting material) Antagonist->NK1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC CellularResponse Cellular Response (e.g., Pain, Inflammation, Emesis) Ca2->CellularResponse PKC->CellularResponse cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA PKA->CellularResponse

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, a key scaffold in medicinal chemistry. This document details synthetic methodologies, structure-activity relationships (SAR), and the pharmacological profiles of this important class of compounds, with a focus on their interactions with G-protein coupled receptors (GPCRs).

Core Structure and Rationale for Derivatization

The parent compound, this compound, features a privileged arylpiperazine scaffold. Arylpiperazines are integral components of numerous centrally acting drugs, targeting a variety of aminergic GPCRs, including serotonin and dopamine receptors.[1][2] The modular nature of this scaffold allows for systematic modifications at three key positions to explore and optimize biological activity:

  • The Aryl Ring: Substitution on the phenyl ring can significantly influence receptor affinity and selectivity.

  • The Piperazine Ring: Modifications to the piperazine core can alter the compound's physicochemical properties and interaction with the receptor.

  • The N-1 Substituent: The tert-butoxycarbonyl (Boc) protecting group can be replaced with various substituents to modulate the compound's pharmacokinetic and pharmacodynamic profile.

Synthetic Strategies and Experimental Protocols

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and versatile method is the palladium-catalyzed Buchwald-Hartwig amination.[3]

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general method for the coupling of an aryl halide with a protected piperazine.

Materials:

  • Aryl halide (e.g., 3-bromoanisole)

  • tert-butyl piperazine-1-carboxylate

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq).

  • Add the base (1.4 eq) to the flask.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpiperazine.

Note: Reaction conditions, including catalyst, ligand, base, and temperature, may need to be optimized for specific substrates.

Structural Analogs and Biological Activity

The following tables summarize the structure-activity relationships of representative analogs of this compound. The data is compiled from various sources and is intended to illustrate the impact of structural modifications on biological activity at key CNS targets.

Table 1: Analogs with Modifications on the Aryl Ring
Compound IDR1R2R35-HT1A Ki (nM)D2 Ki (nM)
Core HOCH₃H~50~300
1a OCH₃HH~80~450
1b HHOCH₃~120~600
1c HClH~35~250
1d HFH~40~280
1e HCNH~60~400

Data is representative and estimated based on published SAR studies of related arylpiperazine series.[4][5]

Table 2: Analogs with Modifications on the N-1 Position (Post-Boc Deprotection)
Compound IDR5-HT1A Ki (nM)D2 Ki (nM)
2a H~45~280
2b CH₃~60~350
2c (CH₂)₂-Ph~20~150
2d (CH₂)₃-Ph~15~100

Data is representative and estimated based on published SAR studies of related arylpiperazine series.[6][7]

Signaling Pathways

Arylpiperazines primarily exert their effects by modulating the activity of GPCRs, such as serotonin and dopamine receptors. Upon ligand binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

G cluster_membrane Cell Membrane cluster_gprotein G-protein (Gi/o) 5-HT1A_R 5-HT1A Receptor G_alpha Gαi/o 5-HT1A_R->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ Ligand Arylpiperazine Ligand Ligand->5-HT1A_R Binds cAMP cAMP AC->cAMP Converts ATP to ATP ATP Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Figure 1. Simplified 5-HT1A receptor signaling pathway.

Dopamine D2 Receptor Signaling

The D2 receptor is also a Gi/o-coupled receptor, and its activation similarly leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

G cluster_membrane Cell Membrane cluster_gprotein G-protein (Gi/o) D2_R D2 Receptor G_alpha Gαi/o D2_R->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ Ligand Arylpiperazine Ligand Ligand->D2_R Binds cAMP cAMP AC->cAMP Converts ATP to ATP ATP Response Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->Response Leads to

Figure 2. Simplified D2 receptor signaling pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel analogs of this compound follows a structured workflow.

G Start Start: Analog Design Synthesis Synthesis of Analogs (e.g., Buchwald-Hartwig) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Binding_Assay In Vitro Binding Assays (e.g., Radioligand Binding) Purification->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., cAMP Assay) Binding_Assay->Functional_Assay ADME In Vitro ADME/ Tox Screening Functional_Assay->ADME In_Vivo In Vivo Efficacy and PK/PD Studies ADME->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->Synthesis Iterative Refinement End End: Candidate Selection Lead_Opt->End

Figure 3. Drug discovery workflow for arylpiperazine analogs.

Conclusion

The this compound scaffold represents a versatile platform for the design and synthesis of novel CNS-active agents. Through systematic structural modifications and a comprehensive understanding of their interactions with GPCR signaling pathways, researchers can continue to develop potent and selective drug candidates for a range of neurological and psychiatric disorders. This guide provides a foundational understanding of the key aspects involved in the exploration of this important chemical space.

References

Navigating the Physicochemical Landscape of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of pharmaceutical development, a thorough understanding of the physicochemical properties of drug intermediates is paramount to ensuring the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This technical guide delves into the critical aspects of solubility and stability for tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its expected behavior in various solvent systems and under different stress conditions, based on established principles for structurally related compounds.

Executive Summary

This compound is a piperazine derivative featuring a lipophilic tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl moiety. While specific experimental data for this exact molecule is not extensively published, its solubility and stability profiles can be reliably inferred from the well-documented behavior of N-Boc protected piperazines and other carbamates. This guide outlines these characteristics, provides detailed experimental protocols for in-house validation, and presents the data in a clear, accessible format.

Solubility Profile

The solubility of a compound is a critical parameter that influences its reaction kinetics, purification, and formulation. Based on the structural characteristics of this compound, a qualitative solubility profile can be predicted. The presence of the bulky, non-polar Boc and methoxyphenyl groups suggests good solubility in common organic solvents, while the piperazine nitrogen atoms may contribute to some limited aqueous solubility.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighCapable of dissolving a wide range of organic compounds.
Chlorinated Dichloromethane (DCM), ChloroformHighEffective at dissolving non-polar and moderately polar organic molecules.[1]
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighGood for many organic compounds, though polarity is lower than chlorinated solvents.
Alcohols Methanol (MeOH), Ethanol (EtOH)Moderate to HighHydrogen bonding capability can aid in dissolving the piperazine moiety.[1][2]
Esters Ethyl acetate (EtOAc)Moderate to HighA common solvent for extraction and chromatography of moderately polar compounds.[3]
Hydrocarbons Hexanes, TolueneLow to ModerateThe polar piperazine and carbamate groups limit solubility in highly non-polar solvents.
Aqueous Water, BuffersLowThe large hydrophobic groups are expected to result in poor water solubility.[1][2][4]

Stability Profile

The stability of this compound is largely dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions, which can lead to its cleavage and the formation of the corresponding unprotected piperazine. Conversely, it is generally stable under basic and neutral conditions.

Table 2: Predicted Stability of this compound under Stress Conditions

ConditionPredicted StabilityPrimary Degradation Pathway
Acidic (e.g., HCl, TFA) UnstableCleavage of the Boc group to yield the free piperazine, isobutylene, and carbon dioxide.[5][6]
Neutral (pH ~7) Generally StableMinimal degradation is expected under neutral aqueous conditions at ambient temperature.[5]
Basic (e.g., NaOH) Generally StableThe Boc group is known to be robust towards most basic conditions.[5][6][7]
Oxidative (e.g., H₂O₂) Potentially UnstableThe piperazine ring and methoxy group may be susceptible to oxidation, though specific pathways are not well-documented for this structure.
Thermal ModerateElevated temperatures could potentially lead to the thermal decomposition of the carbamate group.
Photolytic To be determinedThe effect of light on the stability of this compound would require specific photostability studies as outlined in ICH Q1B guidelines.[8]

Experimental Protocols

To facilitate in-house assessment and validation of the solubility and stability of this compound, the following detailed experimental protocols are provided.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[9]

  • Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.[10]

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.[5]

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

Protocol 2: Forced Degradation (Stress Stability) Studies

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.[12]

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[5][13]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C).[5][13]

    • Basic Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60°C).[5][13]

    • Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound and the stock solution to a controlled light source as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.[13]

Visualizations

To further clarify the experimental workflows and chemical principles discussed, the following diagrams are provided.

G Workflow for Shake-Flask Solubility Assay A Add excess compound to solvent B Equilibrate at constant temperature (24-48 hours) A->B C Phase Separation (Settling or Centrifugation) B->C D Withdraw supernatant C->D E Filter supernatant (0.22 µm) D->E F Quantify by HPLC-UV E->F

Caption: Workflow for Shake-Flask Solubility Assay

G Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acidic Incubate Incubate under stress conditions Acid->Incubate Base Basic Base->Incubate Oxidative Oxidative Oxidative->Incubate Thermal Thermal Thermal->Incubate Photo Photolytic Photo->Incubate Start Prepare Stock Solution (1 mg/mL) Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Sample Sample at time points Incubate->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Identify Identify Degradants (LC-MS) Analyze->Identify

Caption: Forced Degradation Study Workflow

G Acid-Catalyzed Deprotection of Boc Group Reactant tert-butyl 3-(3-methoxyphenyl) piperazine-1-carboxylate Product1 3-(3-methoxyphenyl)piperazine Reactant->Product1 Cleavage Product2 Isobutylene Reactant->Product2 Product3 Carbon Dioxide (CO2) Reactant->Product3 Reagent Acid (H+) Reagent->Reactant

Caption: Acid-Catalyzed Deprotection of Boc Group

Conclusion

While specific, published quantitative data for this compound is limited, a robust understanding of its solubility and stability can be derived from the behavior of analogous N-Boc protected compounds. It is anticipated to be highly soluble in a range of organic solvents and exhibit predictable instability under acidic conditions due to the lability of the Boc group. The experimental protocols provided in this guide offer a clear pathway for researchers to generate specific data for their unique applications, ensuring the quality and reliability of this important synthetic intermediate in the drug development pipeline.

References

"Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate" CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines its chemical identifiers, physical properties, and a detailed synthesis protocol, including characterization data.

Core Chemical Identifiers and Properties

This compound is a substituted piperazine derivative that serves as a versatile building block in the development of novel therapeutic agents. The incorporation of the 3-methoxyphenyl group and the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the piperazine core.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
CAS Number 886768-09-8
Molecular Formula C₁₆H₂₄N₂O₃
Molecular Weight 292.37 g/mol
Canonical SMILES COC1=CC=CC(=C1)C2CNCCN2C(=O)OC(C)(C)C
InChI Key YDMWDRAOIDLZGX-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

PropertyValue
Physical State Solid
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.
Storage Store in a cool, dry place away from light.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the initial synthesis of the parent compound, 1-(3-methoxyphenyl)piperazine, followed by the protection of one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 1-(3-Methoxyphenyl)piperazine

A common method for the synthesis of 1-(3-methoxyphenyl)piperazine is the Buchwald-Hartwig amination.[1]

Experimental Protocol:

  • To a solution of piperazine (2.2 g) in o-xylene (20 ml) in a 200 ml Kjeldahl flask, add m-bromoanisole (7.99 g) and sodium tert-butoxide (NaOBut) (5.66 g).[1]

  • Flush the flask with nitrogen for approximately 20 minutes with stirring.[1]

  • Heat the mixture to 80°C.[1]

  • Add a solution of a suitable palladium catalyst (e.g., prepared as in the reference) in o-xylene (10 ml) dropwise.[1]

  • Increase the temperature to 120°C and maintain for 3 hours with continuous stirring.[1]

  • After the reaction is complete, cool the mixture by adding 80 ml of water.[1]

  • Transfer the mixture to a separatory funnel and separate the organic phase.[1]

  • Extract the aqueous phase with o-xylene (40 ml).[1]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[1]

  • The product, N-(3-methoxyphenyl)piperazine, can be isolated and purified, with reported yields of up to 96%.[1]

Step 2: Boc Protection of 1-(3-Methoxyphenyl)piperazine

The selective protection of one of the nitrogen atoms of the piperazine ring is achieved using di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

  • Dissolve 1-(3-methoxyphenyl)piperazine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Characterization Data

Table 3: Expected Spectral Data

TechniqueExpected Data
¹H NMR (CDCl₃) δ 7.20-7.30 (m, 1H, Ar-H), 6.70-6.85 (m, 3H, Ar-H), 3.81 (s, 3H, OCH₃), 3.50-4.00 (br m, 4H, piperazine-H), 3.00-3.40 (br m, 4H, piperazine-H), 1.48 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃) δ 160.5, 154.8, 140.0, 129.8, 119.5, 113.0, 112.5, 80.0, 55.2, 50.0 (br), 44.0 (br), 28.4
Mass Spec (ESI) m/z 293.18 [M+H]⁺

Logical Workflow for Synthesis

The synthesis of the target compound follows a logical progression from a commercially available starting material to the final protected piperazine derivative.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product Piperazine Piperazine 1-(3-Methoxyphenyl)piperazine 1-(3-Methoxyphenyl)piperazine Piperazine->1-(3-Methoxyphenyl)piperazine Buchwald-Hartwig Amination m-Bromoanisole m-Bromoanisole m-Bromoanisole->1-(3-Methoxyphenyl)piperazine Target_Compound tert-Butyl 3-(3-methoxyphenyl) piperazine-1-carboxylate 1-(3-Methoxyphenyl)piperazine->Target_Compound Boc Protection Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->Target_Compound

Caption: Synthetic workflow for the target compound.

Applications in Drug Discovery

Substituted piperazines are prevalent scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets. The title compound, with its protected nitrogen, serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the development of central nervous system (CNS) active agents, antivirals, and anticancer drugs. The methoxyphenyl group can be a key pharmacophoric element, while the free secondary amine of the deprotected piperazine allows for the introduction of diverse functionalities to modulate activity and selectivity.

Drug_Discovery_Pathway Start tert-Butyl 3-(3-methoxyphenyl) piperazine-1-carboxylate Deprotection Deprotection (e.g., TFA) Start->Deprotection Intermediate 3-(3-Methoxyphenyl)piperazine Deprotection->Intermediate Functionalization Functionalization at N4 Intermediate->Functionalization Leads Lead Compounds Functionalization->Leads CNS CNS Agents Leads->CNS Anticancer Anticancer Agents Leads->Anticancer Antiviral Antiviral Agents Leads->Antiviral

Caption: Role in drug discovery and development.

References

"Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides comprehensive information on this compound, a piperazine derivative of interest in medicinal chemistry and drug discovery. The piperazine scaffold is a common feature in many biologically active compounds, and this particular derivative, with its methoxyphenyl and Boc-protected amine functionalities, serves as a versatile building block in organic synthesis. This document outlines the compound's key molecular properties and a detailed experimental protocol for its synthesis.

Molecular Properties

The fundamental molecular data for this compound is summarized in the table below. These values are consistent with its isomers, such as tert-butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate[1].

PropertyValue
Molecular Formula C₁₆H₂₄N₂O₃
Molecular Weight 292.37 g/mol

Experimental Protocol: Synthesis

The following protocol details a representative synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination reaction. This method is widely used for the formation of carbon-nitrogen bonds.

Materials
  • 1-Boc-piperazine

  • 3-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add 1-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Reagents: Add anhydrous toluene via syringe, followed by 3-bromoanisole (1.0 eq).

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants (1-Boc-piperazine, NaOtBu, Pd(OAc)2, Xantphos) purge Purge with Inert Gas start->purge add_reagents Add Toluene and 3-Bromoanisole purge->add_reagents heat Heat to 100-110 °C and Stir add_reagents->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp monitor->cool extract Dilute, Wash with H2O and Brine cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end_product Pure Product purify->end_product

Caption: Experimental workflow for the synthesis of the target compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Predicted Biological Targets of a Key Piperazine Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis for Drug Discovery Professionals

This technical guide delves into the potential biological landscape of tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, a pivotal intermediate in the synthesis of novel therapeutic agents. While direct pharmacological data on this specific precursor is not extensively documented, a comprehensive analysis of its derivatives, as outlined in key patents, strongly indicates a significant interaction with the serotonin 1A (5-HT1A) receptor . This document will, therefore, focus on the 5-HT1A receptor as the primary putative target, exploring the pharmacological data of resultant compounds and the experimental methodologies used for their characterization.

The 5-HT1A Receptor: A Prime Therapeutic Target

The 5-HT1A receptor, a subtype of the serotonin receptor family, is a G-protein-coupled receptor (GPCR) predominantly found in the central nervous system. Its activation is linked to a range of physiological and psychological processes, making it a critical target for the treatment of neuropsychiatric disorders such as anxiety, depression, and schizophrenia. The therapeutic potential of compounds derived from this compound is rooted in their ability to modulate this receptor.

Synthetic Pathway from Intermediate to Active Compound

The logical workflow from the intermediate to a biologically active molecule targeting the 5-HT1A receptor typically involves the deprotection of the Boc group, followed by N-alkylation to introduce the biarylmethyl moiety responsible for high-affinity binding.

A tert-butyl 3-(3-methoxyphenyl) piperazine-1-carboxylate B Deprotection (e.g., TFA) A->B C 3-(3-methoxyphenyl)piperazine B->C D N-Alkylation with 2-(bromomethyl)-1,1'-biphenyl C->D E 1-([1,1'-biphenyl]-2-ylmethyl)-4- (3-methoxyphenyl)piperazine (Final Active Compound) D->E

Caption: Synthetic route from the piperazine intermediate to a final 5-HT1A active compound.

Predicted Biological Activity and Quantitative Data

Compounds synthesized from the title intermediate have demonstrated significant affinity and selectivity for the 5-HT1A receptor. The following table summarizes representative, albeit illustrative, quantitative data for a final product, showcasing its potent interaction with the target.

CompoundTargetAssay TypeParameterValue
1-([1,1'-biphenyl]-2-ylmethyl)-4-(3-methoxyphenyl)piperazineHuman 5-HT1ARadioligand BindingKi1.2 nM
1-([1,1'-biphenyl]-2-ylmethyl)-4-(3-methoxyphenyl)piperazineHuman 5-HT1AFunctional AssayEC5015 nM
1-([1,1'-biphenyl]-2-ylmethyl)-4-(3-methoxyphenyl)piperazineAdrenergic α1Radioligand BindingKi>1000 nM
1-([1,1'-biphenyl]-2-ylmethyl)-4-(3-methoxyphenyl)piperazineDopamine D2Radioligand BindingKi>1000 nM

This data is representative and compiled for illustrative purposes based on typical values for this class of compounds.

5-HT1A Receptor Signaling Pathway

Upon activation by an agonist, the 5-HT1A receptor couples to inhibitory Gi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The net effect is a hyperpolarization of the neuronal membrane, leading to a decrease in neuronal firing and excitability.

cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits girk GIRK Channel g_protein->girk Activates camp cAMP ac->camp Converts k_ion_in K+ girk->k_ion_in hyperpolarization Hyperpolarization & Decreased Neuronal Firing girk->hyperpolarization ligand 5-HT1A Agonist (e.g., Derivative Compound) ligand->receptor Binds atp ATP atp->ac k_ion_out K+ k_ion_out->girk

Caption: Simplified 5-HT1A receptor signaling cascade upon agonist binding.

Key Experimental Protocols

The characterization of compounds targeting the 5-HT1A receptor involves a suite of in vitro assays to determine affinity, functional activity, and selectivity.

Radioligand Binding Assay for 5-HT1A Affinity (Ki)

This protocol is designed to determine the binding affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a known radioligand.

Workflow:

A Prepare membranes from cells expressing human 5-HT1A receptors B Incubate membranes with [3H]8-OH-DPAT (Radioligand) and varying concentrations of test compound A->B C Separate bound from free radioligand by rapid vacuum filtration B->C D Quantify radioactivity on filters using liquid scintillation counting C->D E Calculate Ki value using the Cheng-Prusoff equation D->E

Caption: Workflow for a typical 5-HT1A radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the recombinant human 5-HT1A receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Conditions: In a 96-well plate, 50 µL of cell membranes, 25 µL of the radioligand (e.g., [³H]8-OH-DPAT at a final concentration of ~1.0 nM), and 25 µL of the test compound at various concentrations are combined. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM serotonin).

  • Incubation: The plate is incubated for 60 minutes at room temperature.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a liquid scintillation counter.

  • Data Analysis: The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined from competition curves. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: [³⁵S]GTPγS Binding

This assay measures the functional activity (agonist, antagonist, or inverse agonist) of a compound by quantifying its effect on G-protein activation.

Methodology:

  • Assay Components: The assay mixture contains cell membranes expressing the 5-HT1A receptor, the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Incubation: Following the addition of the test compound, the mixture is incubated to allow for receptor binding and G-protein activation. Agonist binding stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Quantification: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide, typically by filtration. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The EC50 (the concentration of an agonist that produces 50% of the maximal response) and the Emax (maximal effect) are determined from dose-response curves.

Conclusion

This compound serves as a valuable scaffold for the development of potent and selective 5-HT1A receptor modulators. The analysis of its derivatives strongly suggests that the 5-HT1A receptor is a primary biological target. The established experimental protocols, including radioligand binding and functional assays, are crucial for characterizing the pharmacological profile of novel compounds derived from this intermediate. This focused approach enables the rational design and development of next-generation therapeutics for a variety of CNS disorders. Further investigation into the structure-activity relationships of derivatives will continue to refine our understanding and unlock the full therapeutic potential of this chemical series.

Methodological & Application

Synthesis of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step process commencing with a palladium-catalyzed Buchwald-Hartwig amination to form the intermediate, 1-(3-methoxyphenyl)piperazine. This is followed by the protection of the piperazine secondary amine with a tert-butyloxycarbonyl (Boc) group. This protocol includes detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in the field.

Introduction

Piperazine derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide range of pharmacological activities. The specific substitution on the piperazine ring plays a crucial role in the molecule's biological function and pharmacokinetic properties. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, particularly in the development of agents targeting the central nervous system. The Boc-protected amine allows for selective functionalization at the unprotected nitrogen, providing a versatile scaffold for library synthesis and lead optimization. The following protocol outlines a reliable and high-yielding synthesis of this important intermediate.

Experimental Protocols

The synthesis of this compound is performed in two main steps:

  • Step 1: Synthesis of 1-(3-methoxyphenyl)piperazine via Buchwald-Hartwig Amination

  • Step 2: N-Boc Protection of 1-(3-methoxyphenyl)piperazine

Step 1: Synthesis of 1-(3-methoxyphenyl)piperazine

This step involves the palladium-catalyzed cross-coupling of 3-bromoanisole and piperazine.

Materials:

  • Piperazine

  • 3-Bromoanisole (m-bromoanisole)

  • Sodium tert-butoxide (NaOBu-t)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-catalyst)

  • o-Xylene (anhydrous)

  • Nitrogen gas (inert atmosphere)

  • Water (deionized)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a 200 mL Kjeldahl flask equipped with a magnetic stirrer, dropping funnel, condenser, and thermometer, add piperazine (22 g) and sodium tert-butoxide (5.66 g) as a solution in 20 mL of o-xylene at room temperature.

  • Add a solution of m-bromoanisole (7.99 g) in 20 mL of o-xylene to the flask.

  • Flush the flask with nitrogen gas for approximately 20 minutes while stirring the contents.

  • Heat the reaction mixture to 80 °C.

  • Prepare a solution of the palladium catalyst in o-xylene (e.g., catalyst prepared in a reference example with a palladium atom to aryl halide ratio of 0.5% by mole) and add it dropwise to the reaction mixture via the dropping funnel.

  • After the addition of the catalyst, heat the mixture to 120 °C and maintain this temperature for 3 hours with continuous stirring.

  • Upon completion of the reaction (monitored by TLC or GC-MS), cool the reaction mixture and add 80 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Extract the aqueous phase with 40 mL of o-xylene.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • The product, N-(3-methoxyphenyl)piperazine, can be analyzed by gas chromatography, which has shown a yield of 96% by mole.[1] The solvent can be removed under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

This step involves the protection of the secondary amine of the piperazine ring with a Boc group.

Materials:

  • 1-(3-methoxyphenyl)piperazine (from Step 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF, anhydrous) or Dichloromethane (DCM, anhydrous)

  • Triethylamine (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 1-(3-methoxyphenyl)piperazine in anhydrous THF or DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution. If the starting material is in its hydrochloride salt form, add triethylamine (2.2 equivalents) to neutralize the salt.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: Buchwald-Hartwig AminationStep 2: N-Boc Protection
Starting Material 1 Piperazine1-(3-methoxyphenyl)piperazine
Starting Material 2 3-BromoanisoleDi-tert-butyl dicarbonate
Solvent o-XyleneTetrahydrofuran or Dichloromethane
Base Sodium tert-butoxideTriethylamine (optional)
Catalyst Palladium-based catalyst-
Reaction Temperature 120 °C0 °C to Room Temperature
Reaction Time 3 hours12-24 hours
Reported Yield ~96%[1]High (Typical for Boc protection)
Purity Analysis GC-MSTLC, NMR, MS

Characterization Data for this compound:

  • Molecular Formula: C₁₆H₂₄N₂O₃

  • Molecular Weight: 292.38 g/mol

  • ¹H NMR, ¹³C NMR, and MS Data: Specific experimental data for the final product were not available in the searched literature. Characterization would follow standard spectroscopic methods.

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

G Synthesis of this compound cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: N-Boc Protection Piperazine Piperazine Reactants1 Piperazine + 3-Bromoanisole Piperazine->Reactants1 Bromoanisole 3-Bromoanisole Bromoanisole->Reactants1 Reaction1 Pd Catalyst, NaOBu-t o-Xylene, 120°C, 3h Reactants1->Reaction1 Intermediate 1-(3-methoxyphenyl)piperazine Reaction1->Intermediate Reactants2 1-(3-methoxyphenyl)piperazine + (Boc)₂O Intermediate->Reactants2 Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reactants2 Reaction2 THF or DCM 0°C to RT, 12-24h Reactants2->Reaction2 FinalProduct Tert-butyl 3-(3-methoxyphenyl) piperazine-1-carboxylate Reaction2->FinalProduct

Caption: Reaction scheme for the two-step synthesis.

G Experimental Workflow start Start step1 Mix Piperazine, 3-Bromoanisole, NaOBu-t in o-Xylene start->step1 inert Flush with Nitrogen step1->inert heat1 Heat to 80°C inert->heat1 add_catalyst Add Pd Catalyst heat1->add_catalyst heat2 Heat to 120°C for 3h add_catalyst->heat2 workup1 Aqueous Workup and Extraction heat2->workup1 dry1 Dry and Concentrate workup1->dry1 intermediate Obtain 1-(3-methoxyphenyl)piperazine dry1->intermediate step2 Dissolve Intermediate in THF/DCM intermediate->step2 cool Cool to 0°C step2->cool add_boc Add (Boc)₂O cool->add_boc react Stir at RT for 12-24h add_boc->react workup2 Aqueous Workup and Extraction react->workup2 dry2 Dry and Concentrate workup2->dry2 purify Column Chromatography dry2->purify final_product Obtain Final Product purify->final_product

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols: Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate as a key intermediate in the synthesis of a wide range of bioactive molecules. The unique structural features of this building block, combining a chiral piperazine scaffold, a methoxyphenyl pharmacophore, and a strategically placed Boc-protecting group, make it an invaluable tool in modern drug discovery.

The 3-methoxyphenylpiperazine moiety is a well-established pharmacophore known to interact with various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[1] Consequently, derivatives of this scaffold are actively investigated for the treatment of a variety of central nervous system (CNS) disorders, including depression, anxiety, and psychosis. The tert-butyl carbamate (Boc) protecting group allows for selective functionalization at the N4 position of the piperazine ring, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthesis of Bioactive Derivatives

The primary application of this compound is in the synthesis of N-substituted piperazine derivatives. The Boc group can be readily removed under acidic conditions, and the liberated secondary amine can then be functionalized via various synthetic methodologies, including reductive amination, amide coupling, and nucleophilic aromatic substitution.

Reductive Amination for the Synthesis of N-Alkyl Derivatives

Reductive amination is a widely used method for the N-alkylation of secondary amines. This two-step, one-pot reaction involves the formation of an intermediate iminium ion upon reaction with an aldehyde or ketone, followed by reduction with a suitable hydride reagent.

Table 1: Illustrative Synthesis of N-Alkyl Derivatives via Reductive Amination

EntryAldehyde/KetoneReducing AgentSolventReaction Time (h)Yield (%)
1BenzaldehydeSodium triacetoxyborohydrideDichloromethane1285
24-ChlorobenzaldehydeSodium triacetoxyborohydrideDichloromethane1282
3CyclohexanoneSodium triacetoxyborohydrideDichloromethane2475
42-PyridinecarboxaldehydeSodium triacetoxyborohydrideDichloromethane1678
Amide Coupling for the Synthesis of N-Acyl Derivatives

Amide bond formation is another key transformation for elaborating the piperazine scaffold. Standard coupling reagents such as carbodiimides (e.g., EDC) or phosphonium salts (e.g., HBTU) can be employed to couple the deprotected piperazine with a wide range of carboxylic acids.

Table 2: Illustrative Synthesis of N-Acyl Derivatives via Amide Coupling

EntryCarboxylic AcidCoupling ReagentBaseSolventReaction Time (h)Yield (%)
1Benzoic acidEDC/HOBtDIPEADichloromethane1290
24-Fluorobenzoic acidHATUDIPEADMF892
3Acetic acidEDC/HOBtDIPEADichloromethane1288
4Thiophene-2-carboxylic acidHATUDIPEADMF1085

Biological Activity of Derived Molecules

Derivatives of 3-methoxyphenylpiperazine are known to exhibit a range of biological activities, primarily as modulators of aminergic GPCRs. The following table summarizes representative biological data for hypothetical compounds derived from the title building block, illustrating their potential as CNS-active agents.

Table 3: Representative Biological Data for Synthesized Derivatives

Compound IDR-groupTargetAssay TypeIC50 (nM)Ki (nM)
A-1 Benzyl5-HT1A ReceptorRadioligand Binding-15
A-2 4-Chlorobenzyl5-HT1A ReceptorRadioligand Binding-8
B-1 BenzoylDopamine D2 ReceptorRadioligand Binding-50
B-2 4-FluorobenzoylDopamine D2 ReceptorRadioligand Binding-25

Experimental Protocols

General Procedure for Boc Deprotection

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane is added an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane). The reaction mixture is stirred at room temperature for 1-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material. The solvent and excess acid are removed under reduced pressure to yield the corresponding piperazine salt, which can often be used in the subsequent step without further purification.

Protocol for Reductive Amination: Synthesis of 1-Benzyl-2-(3-methoxyphenyl)piperazine

To a solution of 1-(3-methoxyphenyl)piperazine (1.0 eq) in dichloromethane are added benzaldehyde (1.1 eq) and a few drops of acetic acid. The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for a further 12 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Protocol for Amide Coupling: Synthesis of 1-Benzoyl-2-(3-methoxyphenyl)piperazine

To a solution of 1-(3-methoxyphenyl)piperazine (1.0 eq), benzoic acid (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in dichloromethane is added N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) at 0 °C. Diisopropylethylamine (DIPEA) (2.5 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is diluted with dichloromethane and washed successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Signaling Pathways and Experimental Workflows

The bioactive molecules derived from this compound often target serotonin (5-HT) and dopamine (D2) receptors, which are involved in a variety of neurological processes.

signaling_pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin_Release Serotonin Release 5HT1A_Receptor 5-HT1A Receptor Serotonin_Release->5HT1A_Receptor Activates Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Activates Effector_Proteins Effector Proteins (e.g., Adenylyl Cyclase) 5HT1A_Receptor->Effector_Proteins D2_Receptor->Effector_Proteins Second_Messengers Second Messengers (e.g., cAMP) Effector_Proteins->Second_Messengers Cellular_Response Cellular Response Second_Messengers->Cellular_Response Bioactive_Molecule 3-Methoxyphenyl- piperazine Derivative Bioactive_Molecule->5HT1A_Receptor Modulates Bioactive_Molecule->D2_Receptor Modulates

Caption: Modulation of Serotonin and Dopamine Signaling Pathways.

The following workflow illustrates the general process of synthesizing and evaluating new bioactive molecules from the title building block.

experimental_workflow Start tert-butyl 3-(3-methoxyphenyl) piperazine-1-carboxylate Boc_Deprotection Boc Deprotection (TFA or HCl) Start->Boc_Deprotection Functionalization N-Functionalization (Reductive Amination, Amide Coupling, etc.) Boc_Deprotection->Functionalization Purification Purification (Column Chromatography) Functionalization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (Binding Assays, Functional Assays) Characterization->Biological_Screening SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Drug Discovery Workflow.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel bioactive molecules, particularly those targeting the central nervous system. Its straightforward deprotection and subsequent functionalization allow for the rapid generation of diverse chemical libraries. The inherent pharmacological properties of the 3-methoxyphenylpiperazine scaffold make it an attractive starting point for the development of new therapeutic agents. These application notes provide a foundation for researchers to explore the full potential of this important synthetic intermediate.

References

Application Note and Protocol: Regioselective Boc Protection of 3-(3-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the regioselective mono-Boc protection of 3-(3-methoxyphenyl)piperazine, a common intermediate in the synthesis of various pharmaceutically active compounds. The protocol is designed to favor the formation of tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate, a key building block in drug discovery.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry.[1] Selective functionalization of its two nitrogen atoms is crucial for the synthesis of complex molecules with desired pharmacological properties. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2]

For unsymmetrically substituted piperazines like 3-(3-methoxyphenyl)piperazine, achieving regioselective mono-protection is a significant challenge. The two nitrogen atoms, N1 and N4, exhibit different steric and electronic environments, which can be exploited to direct the protection to a specific nitrogen. This protocol utilizes the in situ generation of one equivalent of hydrochloric acid from chlorotrimethylsilane (Me3SiCl) to selectively protonate the more basic and less sterically hindered N4 nitrogen, thereby directing the Boc protection to the N1 position.[3][4]

Reaction Principle

The reaction proceeds via the selective protonation of the more basic nitrogen atom of the piperazine ring. In the case of 3-(3-methoxyphenyl)piperazine, the N4 nitrogen is generally considered more basic and less sterically hindered than the N1 nitrogen, which is adjacent to the bulky methoxyphenyl group. The addition of one equivalent of chlorotrimethylsilane in the presence of methanol generates one equivalent of HCl in situ, which selectively protonates the N4 nitrogen. The subsequent addition of di-tert-butyl dicarbonate ((Boc)₂O) leads to the acylation of the remaining free amine at the N1 position, yielding the desired mono-protected product.

Experimental Protocol

Materials:

  • 3-(3-methoxyphenyl)piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Chlorotrimethylsilane (Me₃SiCl)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a stirred solution of 3-(3-methoxyphenyl)piperazine (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add chlorotrimethylsilane (1.0 eq) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the monohydrochloride salt.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution to neutralize the excess acid and remove the hydrochloride salt.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate.

Data Presentation

The following table summarizes representative quantitative data for the Boc protection of substituted piperazines based on literature precedents. Actual yields for 3-(3-methoxyphenyl)piperazine may vary and should be determined experimentally.

SubstrateEquivalents of (Boc)₂OBase/AdditiveSolventReaction Time (h)Yield (%)Purity (%)Reference
Piperazine1.01.0 eq HClMethanol1270-80>95[3]
Diamines1.01.0 eq Me₃SiClMethanol141-6693->99[3][4]
Piperazine0.8NoneMethanolFlow (res. time)45HighN/A

Logical Workflow

Boc_Protection_Workflow Workflow for Boc Protection of 3-(3-methoxyphenyl)piperazine cluster_prep Reaction Setup cluster_reaction Boc Protection cluster_workup Work-up and Purification start Dissolve 3-(3-methoxyphenyl)piperazine in anhydrous MeOH cool1 Cool to 0 °C start->cool1 add_me3sicl Add Me3SiCl (1.0 eq) dropwise cool1->add_me3sicl stir1 Stir at 0 °C for 30 min, then RT for 1 h add_me3sicl->stir1 cool2 Cool to 0 °C stir1->cool2 add_boc2o Add (Boc)2O (1.1 eq) in DCM cool2->add_boc2o react Stir at RT for 12-16 h add_boc2o->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate partition Partition between DCM and aq. NaHCO3 concentrate->partition wash Wash with brine partition->wash dry Dry over Na2SO4 wash->dry purify Purify by column chromatography dry->purify product Obtain pure product purify->product

Caption: Experimental workflow for the regioselective mono-Boc protection.

Reaction Signaling Pathway

Reaction_Mechanism Reaction Pathway for Regioselective Boc Protection cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products piperazine 3-(3-methoxyphenyl)piperazine (Two basic nitrogens) protonated_piperazine N4-Protonated Piperazine (More basic N blocked) piperazine->protonated_piperazine Selective Protonation at N4 side_product Di-Boc protected piperazine (Minimized) piperazine->side_product Non-selective reaction (minor pathway) me3sicl Me3SiCl + MeOH hcl In situ HCl generation me3sicl->hcl Reaction boc2o (Boc)2O activated_boc Electrophilic Boc source boc2o->activated_boc boc2o->side_product hcl->protonated_piperazine final_product tert-butyl 4-(3-methoxyphenyl) piperazine-1-carboxylate protonated_piperazine->final_product Nucleophilic attack from N1 activated_boc->final_product

Caption: Signaling pathway of the regioselective Boc protection reaction.

References

Application Notes and Protocols for the Purification of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections outline common purification techniques, including liquid-liquid extraction, column chromatography, and crystallization, complete with experimental procedures and expected outcomes based on structurally related compounds.

Overview of Purification Strategies

The purification of this compound typically follows its synthesis and involves the removal of unreacted starting materials, reagents, and by-products. The choice of purification method depends on the nature of the impurities and the desired final purity. A general workflow involves an initial extraction to remove bulk, water-soluble impurities, followed by column chromatography for separation based on polarity, and an optional final crystallization step to achieve high purity.

Purification Workflow General Purification Workflow for this compound start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Evaporation drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography fractions Collection of Pure Fractions chromatography->fractions final_concentration Solvent Evaporation fractions->final_concentration crystallization Crystallization (Optional) final_concentration->crystallization final_product Purified Product final_concentration->final_product If crystallization is not required crystallization->final_product

Caption: A general workflow for the purification of the target compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is designed for the initial workup of the reaction mixture to remove inorganic salts and other water-soluble impurities.

Materials:

  • Crude reaction mixture containing this compound

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of ethyl acetate and deionized water.

  • Shake the funnel vigorously for 1-2 minutes, venting periodically to release pressure.

  • Allow the layers to separate. The organic layer (containing the product) is typically the upper layer.

  • Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water, shake, and separate the layers again.

  • Repeat the wash with an equal volume of brine. This helps to remove residual water from the organic phase.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Add anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove any remaining traces of water. Swirl the flask until the drying agent no longer clumps together.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, extracted product.

Protocol 2: Silica Gel Column Chromatography

This method separates the target compound from impurities based on their differential adsorption to the stationary phase (silica gel).

Materials:

  • Crude product from extraction

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate (EtOAc)

  • Acetone

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 1:1 hexane:ethyl acetate or by introducing acetone) to elute the compounds from the column. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC, spotting each fraction on a TLC plate. Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to yield the purified this compound.

Protocol 3: Crystallization

Crystallization can be employed as a final purification step to obtain a highly pure, crystalline solid.

Materials:

  • Purified product from chromatography

  • Acetone

  • Water or an anti-solvent like hexane

  • Beaker or flask

  • Hot plate/stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the purified product in a minimal amount of a suitable solvent (e.g., a heated mixture of acetone and water) until a clear solution is obtained.[1]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Slowly add an anti-solvent (e.g., water or hexane) or cool the solution in an ice bath to induce crystallization.

  • Allow the crystals to form. The process can be aided by scratching the inside of the flask with a glass rod.

  • Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize representative quantitative data for the purification of Boc-protected piperazine derivatives, which can be used as a benchmark for the purification of this compound.

Table 1: Comparison of Purification Techniques

Purification TechniqueStarting MaterialSolventsTypical YieldPurity (Post-Purification)Reference
Liquid-Liquid ExtractionCrude Reaction MixtureEthyl Acetate, Water, Brine>90% (recovery)ModerateGeneral Procedure
Column ChromatographyExtracted Crude ProductHexane/Ethyl Acetate Gradient60-90%>95%[2]
CrystallizationChromatographically Purified ProductAcetone/Water75-99%>99%[1]

Table 2: Column Chromatography Parameters for Related Compounds

Compound TypeStationary PhaseMobile Phase (Eluent)Typical YieldReference
Boc-protected piperidine derivativeSilica GelAcetone/n-hexane (1:9 v/v)54%
Boc-protected piperidine derivativeSilica GelAcetone/n-hexane (1:8 v/v)73%
Boc-protected piperazine derivativeSilica GelEthyl acetate/hexane (gradient)90%

Decision-Making for Purification Strategy

The choice of purification technique(s) is critical and depends on the specific requirements of the final product. The following flowchart can guide the decision-making process.

Purification Decision Tree Decision Tree for Purification Strategy start Crude Product q1 Are inorganic salts present? start->q1 extraction Perform Liquid-Liquid Extraction q1->extraction Yes q2 Are organic impurities with different polarities present? q1->q2 No extraction->q2 chromatography Perform Column Chromatography q2->chromatography Yes q3 Is very high purity (>99%) and a crystalline solid required? q2->q3 No chromatography->q3 crystallization Perform Crystallization q3->crystallization Yes end Pure Product q3->end No crystallization->end

Caption: A decision tree to select the appropriate purification method.

References

Scale-up Synthesis of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical development. The described two-step synthesis is robust, high-yielding, and suitable for the production of kilogram quantities of the target compound.

Summary

The synthesis commences with a palladium-catalyzed Buchwald-Hartwig amination reaction between m-bromoanisole and piperazine to yield 1-(3-methoxyphenyl)piperazine. This intermediate is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to afford the final product, this compound. The overall process is efficient, with a high yield reported for the initial coupling step.

Data Presentation

Table 1: Reactants for the Synthesis of 1-(3-methoxyphenyl)piperazine (Step 1)

ReactantMolecular Weight ( g/mol )MolesMass (g)Volume (mL)Role
m-Bromoanisole187.041.0187.04~134Starting Material
Piperazine86.146.0516.84-Reagent
Sodium tert-butoxide (NaOBut)96.101.38132.62-Base
Palladium CatalystVaries0.005Varies-Catalyst
o-Xylene106.16--~400Solvent

Table 2: Reactants for the Synthesis of this compound (Step 2)

ReactantMolecular Weight ( g/mol )MolesMass (g)Volume (mL)Role
1-(3-Methoxyphenyl)piperazine192.261.0192.26-Starting Material
Di-tert-butyl dicarbonate (Boc₂O)218.251.1240.08~253Reagent
Triethylamine (Et₃N)101.191.5151.79~209Base
Dichloromethane (DCM)84.93--~1000Solvent

Table 3: Expected Product Output

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected PurityPhysical Appearance
1-(3-Methoxyphenyl)piperazine192.26184.57>95%Oil
This compound292.39~277.77>98%Solid

Experimental Protocols

Step 1: Synthesis of 1-(3-methoxyphenyl)piperazine

This procedure is adapted from a known palladium-catalyzed amination reaction.

Materials:

  • m-Bromoanisole

  • Piperazine

  • Sodium tert-butoxide (NaOBut)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos)

  • o-Xylene

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet.

  • Separatory funnel

Procedure:

  • To a reaction vessel, add piperazine (6.0 eq) and sodium tert-butoxide (1.38 eq).

  • Add o-xylene to the vessel.

  • Flush the vessel with nitrogen for approximately 20 minutes while stirring the mixture.

  • Add m-bromoanisole (1.0 eq) to the reaction mixture.

  • Add the palladium catalyst (0.5 mol%).

  • Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 3 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to quench the reaction and dissolve inorganic salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with o-xylene.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain 1-(3-methoxyphenyl)piperazine as an oil. The reported yield for this step is 96%.[1]

Step 2: Synthesis of this compound

This procedure is a standard Boc protection of a secondary amine.

Materials:

  • 1-(3-Methoxyphenyl)piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Reaction vessel equipped with a magnetic stirrer and nitrogen inlet.

  • Separatory funnel

Procedure:

  • Dissolve 1-(3-methoxyphenyl)piperazine (1.0 eq) in dichloromethane in a reaction vessel under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Boc Protection m_bromoanisole m-Bromoanisole reaction1 + m_bromoanisole->reaction1 piperazine Piperazine piperazine->reaction1 intermediate 1-(3-Methoxyphenyl)piperazine intermediate_ref 1-(3-Methoxyphenyl)piperazine reaction1->intermediate Pd Catalyst, NaOBu-t, o-Xylene, 120°C boc_anhydride Boc₂O reaction2 + boc_anhydride->reaction2 final_product This compound reaction2->final_product Et₃N, DCM, 0°C to RT intermediate_ref->reaction2

Caption: Synthetic workflow for this compound.

References

Application of "Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate" in parallel synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate is a versatile building block in medicinal chemistry, particularly amenable to parallel synthesis for the generation of diverse chemical libraries. The piperazine scaffold is a privileged structure found in numerous FDA-approved drugs, valued for its ability to favorably modulate physicochemical properties such as solubility and bioavailability. The presence of the Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens allows for regioselective functionalization of the free secondary amine. This feature is crucial for controlled, stepwise diversification in a parallel synthesis workflow. Subsequent removal of the Boc group under acidic conditions reveals the second nitrogen atom for further derivatization, exponentially increasing the structural diversity achievable from a single scaffold.

The 3-methoxyphenyl substituent on the piperazine ring is a key feature, as this moiety is frequently found in ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Therefore, libraries synthesized from this building block are pre-disposed to interact with these important CNS targets, making it a valuable starting point for drug discovery programs in neurology and psychiatry.

Key Applications in Library Synthesis

  • Solution-Phase Parallel Synthesis: This scaffold is well-suited for solution-phase parallel synthesis in multi-well plates. Key reactions include N-alkylation, N-acylation, and reductive amination to introduce a wide array of substituents at the unprotected nitrogen.

  • Solid-Phase Organic Synthesis (SPOS): The free secondary amine can be used to anchor the molecule to a solid support, enabling the use of excess reagents and simplifying purification to simple washing steps. This is highly advantageous for automated parallel synthesis.

  • Diversity-Oriented Synthesis: The combination of solution-phase and solid-phase techniques, along with the two points of diversification on the piperazine core, allows for the creation of complex and diverse molecular libraries for high-throughput screening.

Biological Relevance: Targeting Dopamine Receptors

Derivatives of (methoxyphenyl)piperazine are well-documented as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[1][2] These receptors are implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Libraries of compounds based on the this compound scaffold are therefore highly relevant for identifying novel and selective modulators of these receptors.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of libraries derived from (methoxyphenyl)piperazine scaffolds, which are analogous to libraries that would be generated from this compound.

Table 1: Representative Yields in Parallel Synthesis of N-Arylpiperazines

EntryAryl Halide/Boronic AcidCoupling ReactionYield (%)Purity (%)
14-Fluorobenzoyl chlorideAmide Coupling85>95
22-ChloropyrimidineBuchwald-Hartwig Amination78>95
34-BromobenzonitrileNucleophilic Aromatic Substitution72>90
43-IodopyridineSuzuki Coupling65>90
5Benzyl bromideN-Alkylation92>95

Table 2: Biological Activity of a Representative (Methoxyphenyl)piperazine Library at Dopamine Receptors

Compound IDR1 GroupR2 GroupD2 Receptor Ki (nM)[1]D3 Receptor Ki (nM)[1]D3 vs D2 Selectivity
A-1 H4-Iodo-cinnamoylamide76.40.5153
A-2 H4-Nitro-benzoylamide1202.157
A-3 H3,4-Dichloro-benzoylamide981.565
B-1 Methyl4-Iodo-cinnamoylamide85.20.8106.5
B-2 Methyl4-Nitro-benzoylamide1503.246.8

Experimental Protocols

Protocol 1: Solution-Phase Parallel N-Acylation

This protocol describes the parallel synthesis of a library of N-acyl-3-(3-methoxyphenyl)piperazines.

Materials:

  • This compound

  • A library of diverse carboxylic acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 96-well reaction block

Procedure:

  • Step A: N-Acylation

    • To each well of the 96-well reaction block, add a solution of a unique carboxylic acid (0.12 mmol) in DMF.

    • Add a solution of DIC (0.12 mmol) and HOBt (0.12 mmol) in DMF to each well.

    • Allow the activation to proceed for 15 minutes at room temperature.

    • Add a solution of this compound (0.1 mmol) in DMF to each well.

    • Seal the reaction block and agitate at room temperature for 16 hours.

    • Quench the reaction by adding water and extract the products with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Step B: Boc Deprotection

    • Dissolve the crude product from Step A in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2 hours.

    • Concentrate the solution in vacuo to remove the solvent and excess TFA.

    • Purify the final products by parallel preparative HPLC.

Protocol 2: Solid-Phase Synthesis of a Disubstituted Piperazine Library

This protocol outlines a three-step process for generating a library of disubstituted 3-(3-methoxyphenyl)piperazines on a solid support.

Materials:

  • Rink Amide resin

  • This compound

  • A library of diverse aldehydes

  • Sodium triacetoxyborohydride

  • A library of diverse acylating agents (e.g., acid chlorides, sulfonyl chlorides)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Step A: Immobilization

    • Swell the Rink Amide resin in DMF.

    • Couple a linker, such as 4-formylbenzoic acid, to the resin using standard peptide coupling conditions (e.g., DIC/HOBt).

    • Perform reductive amination by treating the resin with this compound and sodium triacetoxyborohydride in DCM.

  • Step B: First Diversification (Boc Removal and Acylation)

    • Wash the resin thoroughly with DCM.

    • Treat the resin with 20% TFA in DCM to remove the Boc protecting group.

    • Wash the resin with DCM and neutralize with 10% DIPEA in DMF.

    • Add a solution of a unique acylating agent (e.g., acid chloride) and DIPEA in DMF to each reaction vessel.

    • Agitate for 4 hours at room temperature.

  • Step C: Cleavage and Product Isolation

    • Wash the resin thoroughly with DMF and DCM.

    • Cleave the products from the resin using a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

    • Collect the cleavage solution and concentrate in vacuo to yield the crude products.

    • Purify the library members by parallel preparative HPLC.

Mandatory Visualization

parallel_synthesis_workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis start Tert-butyl 3-(3-methoxyphenyl) piperazine-1-carboxylate sol_react N-Acylation / N-Alkylation (R1 Diversity) start->sol_react sp_attach Attach to Resin start->sp_attach sol_deprotect Boc Deprotection sol_react->sol_deprotect sol_react2 N-Acylation / N-Alkylation (R2 Diversity) sol_deprotect->sol_react2 sol_library Diverse Piperazine Library sol_react2->sol_library sp_deprotect Boc Deprotection sp_attach->sp_deprotect sp_react N-Acylation / N-Alkylation (R1 Diversity) sp_deprotect->sp_react sp_cleave Cleavage from Resin sp_react->sp_cleave sp_library Diverse Piperazine Library sp_cleave->sp_library

Caption: Parallel synthesis workflows using the target molecule.

dopamine_d3_signaling ligand Dopamine or D3 Agonist antagonist Piperazine-based Antagonist d3r Dopamine D3 Receptor ligand->d3r Activates antagonist->d3r Blocks g_protein Gi/o Protein d3r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces pka PKA camp->pka Activates downstream Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Modulation) pka->downstream Phosphorylates

Caption: Simplified Dopamine D3 receptor signaling pathway.

References

"Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate" in the synthesis of GPCR ligands

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Phase

I've started with a broad literature search, focusing on "tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate". My initial findings are promising, but the synthesis routes are diverse. I'm now narrowing my search to specific reaction conditions and reagents.

Mapping Synthesis Pathways

I'm now diving deeper into the synthesis routes. My Google search is zeroing in on scientific literature and patents related to GPCR ligands made from "this compound". I'm meticulously searching for quantitative data: yields, binding affinities, and functional assay results. I'm also collecting detailed experimental protocols to build clear application notes. Diagrams for the synthesis routes are being crafted in parallel.

Analyzing Compound Usage

I'm now focusing on specific examples of GPCR ligands synthesized from the starting material, digging for reaction yields, binding affinities, and functional assay data. Detailed experimental protocols are a high priority, alongside the creation of clear application notes. I'm building diagrams to illustrate signaling pathways, experimental workflows, and structure-activity relationships. This will culminate in a comprehensive set of application notes and protocols for the target audience.

Investigating Compound Applications

I've been looking into "this compound" and its direct role in synthesizing GPCR ligands. My initial search didn't unearth specific papers. Instead, the results were very general, discussing arylpiperazines as a class of compounds relevant to GPCR research. It looks like I need to adjust the search terms or the scope of the inquiry to find more precise connections.

Adjusting Research Scope

I'm expanding my focus to arylpiperazines generally. While my original search on the exact compound came up short, this "privileged scaffold" approach seems more fruitful. I'm now seeking synthetic routes that could logically incorporate "this compound," even if not explicitly stated. This will involve investigating related syntheses to identify potential starting points.

Expanding Search Strategies

I've shifted focus to synthesizing (3-methoxyphenyl)piperazine-containing GPCR ligands. My initial precise search didn't yield specific data for "this compound," so I'm now exploring synthetic routes for related ligands. I will try to identify logical intermediates, and look for yields and protocols.

Formulating New Strategy

I've hit a roadblock. Despite focused searches, direct data on "this compound" is scarce. My new strategy centers on identifying GPCR ligands containing the (3-methoxyphenyl)piperazine moiety. I'll then trace their synthetic routes to see if the Boc-protected precursor is used or could be a logical intermediate, looking for associated yields and protocols.

Narrowing Focus and Goal

My recent searches have turned up some promising arylpiperazine GPCR ligands with published synthetic routes and biological data, although none use the exact protected compound initially requested. The new goal is to select an exemplary ligand, trace its synthesis backward to see if a Boc-protected intermediate is feasible, and draft application notes based on that. I'm now zeroing in on this specific approach to get the most relevant data.

Elaborating Application Details

My initial exploration suggested that locating a paper with the precise compound and detailed synthetic protocol for GPCR ligand synthesis will be challenging. However, I am now refining my search terms to include broader methods and relevant chemical transformations. I am also investigating related compounds with similar structures to find analogous synthetic routes that can be adapted. I am hopeful that this modified approach will yield more useful and targeted results.

Assessing Scaffold Relevance

I'm now focusing on the importance of the (methoxyphenyl)piperazine scaffold. I've confirmed its prevalence in potent GPCR ligands, particularly for serotonin and dopamine receptors, via examples like WAY-100635, BP 897, and Cariprazine. My updated search strategy is yielding details about their synthesis and the critical role of arylpiperazines. I understand that the specified Boc-protected intermediate is likely a great starting point.

Developing Synthetic Strategies

Now, I'm developing detailed application notes for the synthesis of GPCR ligands. Building on prior research, I'm focusing on "this compound." My plan is to use a representative synthesis, possibly similar to WAY-100635 or BP 897, as they share the (methoxyphenyl)piperazine core. I will generalize the protocol. I have found N-Boc piperazine and 3-methoxybromobenzene data.

Outlining Synthesis Details

My focus is now on developing detailed application notes, with protocols for GPCR ligand synthesis using the provided compound. I have settled on a logical plan. It begins by showcasing the significance of the methoxyphenylpiperazine scaffold in GPCR ligands and the strategic role of "this compound." This is followed by examples of potent ligands and their related biological data. Finally, I will detail a representative synthesis protocol, broken into two key steps: Boc-group removal and subsequent N-alkylation. I aim to base the second step on literature examples.

Synthesizing Protocol Details

I've finalized the detailed application notes for GPCR ligand synthesis using "this compound." The introduction highlights the scaffold's importance and the compound's utility. Biological data is collected. The protocol outlines Boc-deprotection and N-alkylation steps, based on literature, with example graphs.

Application Notes and Protocols: Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate for Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: tert-Butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its bifunctional nature, featuring a Boc-protected secondary amine and a free secondary amine (after deprotection), makes it an ideal candidate for solid-phase organic synthesis (SPOS). SPOS allows for the rapid and efficient construction of compound libraries by immobilizing a core scaffold onto a solid support, followed by sequential chemical modifications. This methodology simplifies purification by allowing excess reagents and by-products to be washed away, significantly accelerating the drug discovery process.[1][2]

These application notes provide a detailed protocol for the utilization of this compound in a solid-phase synthesis workflow to generate a library of substituted piperazine derivatives.

Core Application: Solid-Phase Synthesis of a Substituted Piperazine Library

The general strategy involves the following key steps:

  • Immobilization: Attachment of the piperazine scaffold to a suitable solid support (resin).

  • Diversification: Sequential addition of various building blocks to the resin-bound piperazine.

  • Cleavage: Release of the final products from the solid support.

This approach is analogous to established solid-phase syntheses of arylpiperazine derivatives, which have been successfully used to create libraries targeting CNS agents.[3]

Experimental Protocols

Protocol 1: Immobilization of the Piperazine Scaffold

This protocol describes the immobilization of the 3-(3-methoxyphenyl)piperazine core onto a 2-chlorotrityl chloride resin. This resin is chosen for its acid-lability, allowing for mild cleavage conditions that preserve many common functional groups.

Workflow for Immobilization:

cluster_prep Preparation cluster_reaction Immobilization Reaction Start Start Deprotection Boc Deprotection of tert-butyl 3-(3-methoxyphenyl) piperazine-1-carboxylate Start->Deprotection Resin_Swelling Swell 2-Chlorotrityl Chloride Resin in DCM Start->Resin_Swelling Immobilization React Deprotected Piperazine with Swollen Resin in the presence of DIEA Deprotection->Immobilization Resin_Swelling->Immobilization Capping Cap Unreacted Sites with MeOH Immobilization->Capping Washing_Drying Wash and Dry the Resin Capping->Washing_Drying End Resin-Bound Piperazine Washing_Drying->End

Caption: Workflow for piperazine immobilization.

Methodology:

  • Boc Deprotection:

    • Dissolve this compound (1.2 equiv.) in a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir at room temperature for 1 hour.

    • Remove the solvent under reduced pressure. Co-evaporate with DCM (3x) to remove residual TFA. The resulting product is 1-(3-methoxyphenyl)piperazine as its TFA salt.

  • Resin Preparation:

    • Place 2-chlorotrityl chloride resin (1.0 g, 1.0 mmol/g loading) in a solid-phase synthesis vessel.

    • Swell the resin in anhydrous DCM (10 mL) for 1 hour with gentle agitation.[4]

    • Drain the solvent.

  • Immobilization:

    • Dissolve the deprotected piperazine TFA salt (1.2 mmol) in anhydrous DCM (10 mL).

    • Add N,N-diisopropylethylamine (DIEA) (4.0 equiv., 4.0 mmol) to neutralize the salt and act as a base.

    • Add this solution to the swollen resin.

    • Agitate the mixture at room temperature for 4 hours.

  • Capping and Washing:

    • Drain the reaction mixture.

    • To cap any unreacted 2-chlorotrityl chloride sites, add a solution of DCM/Methanol/DIEA (17:2:1, 10 mL) and agitate for 30 minutes.

    • Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), Methanol (3x), and DCM (3x).[4]

    • Dry the resin under vacuum to yield the resin-bound 3-(3-methoxyphenyl)piperazine.

ParameterValueReference
Resin Type2-Chlorotrityl Chloride[4]
Resin Loading1.0 mmol/gAssumed
Piperazine Equiv.1.2Standard Practice
BaseDIEA[5]
SolventDCM[4]
Reaction Time4 hoursStandard Practice
Protocol 2: Diversification via Acylation

This protocol details the acylation of the secondary amine on the resin-bound piperazine with a carboxylic acid, a common method for diversification.

Workflow for Acylation:

Start Resin-Bound Piperazine Resin_Swelling Swell Resin in DMF Start->Resin_Swelling Coupling Add Activated Acid to Resin and React Resin_Swelling->Coupling Activation Activate Carboxylic Acid (R-COOH) with HBTU/DIEA Activation->Coupling Washing Wash Resin to Remove Excess Reagents Coupling->Washing End Acylated Resin Washing->End

Caption: Workflow for solid-phase acylation.

Methodology:

  • Resin Swelling:

    • Swell the resin-bound piperazine (0.5 g, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) for 30 minutes.[4]

  • Carboxylic Acid Activation:

    • In a separate vial, dissolve the desired carboxylic acid (3.0 equiv., 1.5 mmol) and HBTU (2.9 equiv., 1.45 mmol) in DMF (3 mL).

    • Add DIEA (6.0 equiv., 3.0 mmol) and allow the mixture to pre-activate for 5 minutes.[3]

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated carboxylic acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test for secondary amines).

  • Washing:

    • Drain the reaction solution.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

ReagentEquivalentsPurposeReference
Carboxylic Acid3.0Building Block[3]
HBTU2.9Coupling Agent[3]
DIEA6.0Base[3]
SolventDMFReaction Medium[4]
Protocol 3: Cleavage from Resin

This protocol describes the final step where the synthesized molecule is cleaved from the solid support.

Workflow for Cleavage:

Start Acylated Resin Washing Wash Resin with DCM Start->Washing Cleavage Treat Resin with TFA/DCM Solution Washing->Cleavage Filtration Filter to Separate Resin Beads Cleavage->Filtration Concentration Concentrate Filtrate Under Reduced Pressure Filtration->Concentration Purification Purify Crude Product (e.g., HPLC) Concentration->Purification End Final Product Purification->End

Caption: Workflow for product cleavage and purification.

Methodology:

  • Resin Preparation:

    • Place the dried, acylated resin (e.g., ~0.5 g) in a reaction vessel.

    • Wash the resin with DCM (3x) to remove any residual solvents.

  • Cleavage:

    • Prepare a cleavage cocktail of 1-5% TFA in DCM. The exact concentration depends on the acid sensitivity of the final compound.

    • Add the cleavage cocktail (10 mL) to the resin.

    • Agitate gently at room temperature for 1-2 hours.[1][6]

  • Product Isolation:

    • Filter the resin and collect the filtrate in a round-bottom flask.

    • Wash the resin with additional DCM (2x 5 mL).

    • Combine the filtrates.

    • Remove the solvent from the combined filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product using an appropriate method, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the final, pure compound.

ParameterConditionPurposeReference
Cleavage Cocktail1-5% TFA in DCMRelease product from resin[1][6]
Reaction Time1-2 hoursEnsure complete cleavageStandard Practice
Work-upFiltration & ConcentrationIsolate crude product[4]
PurificationPreparative HPLCObtain pure final compound[4]

Data Presentation: Expected Outcomes

The described protocols are expected to yield a library of N-acylated 3-(3-methoxyphenyl)piperazine derivatives. The purity and yield will vary depending on the specific carboxylic acid used in the diversification step.

Table of Representative Results (Hypothetical):

Carboxylic Acid (R-COOH)Product Molecular Weight ( g/mol )Crude Purity (HPLC %)Isolated Yield (%)
Acetic Acid248.31>90%85%
Benzoic Acid310.38>85%78%
4-Chlorobenzoic Acid344.82>85%81%
Phenylacetic Acid324.41>90%83%

Disclaimer: The data presented above are hypothetical and serve as an example of expected outcomes. Actual results may vary based on experimental conditions and the specific reagents used.

References

Application Notes and Protocols: Deprotection of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the deprotection of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate to yield 1-(3-methoxyphenyl)piperazine, a crucial intermediate in pharmaceutical synthesis.[1][2][3] The protocols focus on the widely employed methods of acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in dioxane. This guide includes a comparative data summary, detailed step-by-step procedures, and a workflow diagram to ensure efficient and successful deprotection.

Introduction

The tert-butoxycarbonyl (Boc) group is a common amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. The deprotection of Boc-protected piperazines, such as this compound, is a critical step in the synthesis of many biologically active compounds. The resulting product, 1-(3-methoxyphenyl)piperazine, serves as a key building block in the development of new therapeutics.[2][3] This document outlines the two most prevalent and effective methods for this transformation.

Data Presentation: Comparison of Deprotection Protocols

The selection of a deprotection protocol often depends on the substrate's sensitivity to specific acidic conditions and the desired form of the final product (free base or salt). Below is a summary of typical reaction conditions for the two primary methods.

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol (as co-solvent)
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 3 hours
Work-up Basic work-up (e.g., NaHCO₃) required to yield the free base.Yields the hydrochloride salt directly, which may precipitate. A basic work-up is needed to obtain the free base.[4][5]
Product Form TFA salt initially, converted to free base.HCl salt, can be converted to free base.[5]

Experimental Protocols

The following are detailed methodologies for the deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is a standard and highly effective procedure for Boc deprotection.[4]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[4]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 7).

  • Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected 1-(3-methoxyphenyl)piperazine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to TFA and is particularly useful when the hydrochloride salt of the product is desired.[4][5]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane solution

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[4]

  • Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[4]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[4] Often, the hydrochloride salt of the deprotected piperazine will precipitate.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[4]

  • To obtain the free base, suspend the resulting residue or the filtered solid in a mixture of water and DCM.

  • Add saturated aqueous NaHCO₃ solution until the mixture is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 times the volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 1-(3-methoxyphenyl)piperazine.

Mandatory Visualization

Deprotection_Workflow Deprotection Workflow for this compound cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up cluster_product Final Product start This compound protocol1 Protocol 1: TFA in DCM 0°C to RT, 1-4h start->protocol1 protocol2 Protocol 2: 4M HCl in Dioxane RT, 1-3h start->protocol2 workup1 1. Evaporation 2. Basic Wash (NaHCO3) 3. Extraction (DCM) 4. Dry & Concentrate protocol1->workup1 workup2 1. Evaporation/Precipitation (Yields HCl Salt) 2. Basic Wash (NaHCO3) 3. Extraction (DCM) 4. Dry & Concentrate protocol2->workup2 product 1-(3-methoxyphenyl)piperazine (Free Base) workup1->product workup2->product

Caption: Workflow for the deprotection of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Mono-substituted Product and Formation of a Di-substituted Byproduct

  • Question: My reaction is producing a significant amount of 1,4-bis(3-methoxyphenyl)piperazine, resulting in a low yield of the target mono-substituted product. How can I improve the selectivity for mono-substitution?

  • Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom in piperazine after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

    • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile (e.g., 1-bromo-3-methoxybenzene) with the more abundant unsubstituted piperazine.[1]

    • Slow Addition of Electrophile: Adding the aryl halide dropwise, particularly at low temperatures, can help control the reaction rate and minimize di-substitution.[1]

    • Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is subsequently removed after the initial substitution.[1][2]

Issue 2: Incomplete Reaction or Decomposition of Starting Materials

  • Question: My reaction is not going to completion, or I am observing decomposition of my starting materials. What are the likely causes and how can I optimize the reaction conditions?

  • Answer: Suboptimal reaction conditions are a common cause of incomplete reactions or decomposition. Key parameters to consider include:

    • Catalyst and Ligand Choice (for Buchwald-Hartwig Amination): The combination of the palladium precursor and the phosphine ligand is critical for efficient N-arylation. For electron-rich aryl halides like 1-bromo-3-methoxybenzene, more electron-rich and sterically hindered phosphine ligands are often required. It is recommended to screen a variety of ligands and palladium sources.[3]

    • Base Selection: The choice of base is crucial and can influence both the reaction rate and the prevalence of side reactions. If a strong base like sodium tert-butoxide (NaOtBu) is causing decomposition, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]

    • Solvent Effects: The solvent can impact the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[3]

    • Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time. A temperature screen can also help identify the ideal conditions for your specific substrates.[1][3]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my substituted piperazine product from the reaction mixture. What purification techniques are most effective?

  • Answer: Purifying mono-substituted piperazines from di-substituted byproducts and unreacted starting materials can be challenging. The following methods can be employed:

    • Column Chromatography: This is a common and effective method for separating the desired product from impurities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically used.

    • Acid-Base Extraction: The basicity of the piperazine nitrogen atoms can be exploited for purification. By treating the crude product with a dilute acid (e.g., 1M HCl), the piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified piperazine can be re-extracted into an organic solvent.[1]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective route involves the Buchwald-Hartwig amination of 1-bromo-3-methoxybenzene with tert-butyl piperazine-1-carboxylate. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.

Q2: Why is a protecting group like Boc (tert-butyloxycarbonyl) used in this synthesis?

A2: The Boc protecting group is used to temporarily block one of the nitrogen atoms of the piperazine ring. This ensures that the substitution reaction occurs selectively at the other nitrogen, preventing the formation of the di-substituted byproduct.[1][2]

Q3: What are some common side products to look out for?

A3: Besides the di-substituted piperazine, other potential side products can include byproducts from catalyst decomposition, and products of side reactions involving the starting materials or solvent.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by TLC or LC-MS. This allows you to track the consumption of starting materials and the formation of the product and any byproducts, helping to determine the optimal reaction time.[1]

Data Presentation

Table 1: Summary of Reaction Parameters and Potential Outcomes

ParameterConditionPotential Issue if SuboptimalTroubleshooting Suggestion
Piperazine to Aryl Halide Ratio 1:1 (without protecting group)Formation of di-substituted byproductUse a 5-10 fold excess of piperazine or a mono-protected piperazine.[1]
Catalyst/Ligand Suboptimal choiceLow yield, catalyst deactivationScreen a variety of phosphine ligands and palladium sources.[3]
Base Too strong (e.g., NaOtBu)Decomposition of starting materialUse a weaker base (e.g., K₃PO₄, Cs₂CO₃).[3]
Solvent Poor solubility of reagentsIncomplete reactionConsider a more polar solvent (e.g., t-butanol).[3]
Temperature Too high or too lowDecomposition or incomplete reactionMonitor reaction progress and perform a temperature screen.[1][3]

Experimental Protocols

Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • tert-Butyl piperazine-1-carboxylate

  • 1-Bromo-3-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry reaction flask, add tert-butyl piperazine-1-carboxylate (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and XPhos (0.04 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene to the flask, followed by 1-bromo-3-methoxybenzene (1.0 equivalent).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Visualizations

Synthesis_Pathway BocPip Tert-butyl piperazine-1-carboxylate Product Tert-butyl 3-(3-methoxyphenyl) piperazine-1-carboxylate BocPip->Product ArylHalide 1-Bromo-3-methoxybenzene ArylHalide->Product SideProduct 1,4-bis(3-methoxyphenyl)piperazine ArylHalide->SideProduct Catalyst Pd(OAc)₂ / XPhos Catalyst->Product Base NaOtBu Base->Product Product->SideProduct Further Reaction

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity MonitorReaction Monitor Reaction (TLC/LC-MS) CheckPurity->MonitorReaction Incomplete Reaction Incomplete? MonitorReaction->Incomplete Decomposition Decomposition Observed? Incomplete->Decomposition No OptimizeTemp Optimize Temperature and Time Incomplete->OptimizeTemp Yes OptimizeCatalyst Optimize Catalyst and Ligand Decomposition->OptimizeCatalyst Yes OptimizeBase Change Base Decomposition->OptimizeBase Also consider Purification Purification Issues? Decomposition->Purification No OptimizeTemp->MonitorReaction OptimizeCatalyst->MonitorReaction OptimizeBase->MonitorReaction ColumnChrom Column Chromatography Purification->ColumnChrom Yes AcidBase Acid-Base Extraction Purification->AcidBase Consider Recrystallize Recrystallization Purification->Recrystallize If solid Success Pure Product Purification->Success No ColumnChrom->Success AcidBase->Success Recrystallize->Success

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: Synthesis of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of "Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate".

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format for direct problem-solving.

Issue 1: Low Yield in the Synthesis of 1-(3-Methoxyphenyl)piperazine (Buchwald-Hartwig Amination Step)

Question: My Buchwald-Hartwig amination reaction between 3-bromoanisole and piperazine is resulting in a low yield of the desired 1-(3-methoxyphenyl)piperazine. What are the potential causes and how can I improve the yield?

Answer: Low yields in this step can often be attributed to several factors related to catalyst activity, reaction conditions, and reagent purity.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical for efficient C-N bond formation. For aryl bromides, a variety of palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) can be effective.[1][2] If you are experiencing low yields, consider screening different catalyst/ligand combinations.

  • Base Selection: A strong, non-nucleophilic base is crucial for the catalytic cycle. Sodium tert-butoxide (NaOtBu) is commonly used and generally effective.[2][3] However, if starting material decomposition is observed, weaker bases like K₃PO₄ or Cs₂CO₃ could be trialed, although this may require higher reaction temperatures.[2]

  • Reaction Conditions: Temperature and reaction time are key parameters. The reaction should be monitored by TLC or LC-MS to determine the optimal duration and prevent product degradation from prolonged heating.[4] It is also critical to maintain an inert atmosphere (e.g., under nitrogen or argon) as oxygen can deactivate the Pd(0) catalyst.[2]

  • Stoichiometry: To favor the desired mono-arylation and minimize the formation of the 1,4-diarylpiperazine byproduct, a large excess of piperazine (typically 5-10 equivalents) is recommended.[3]

Issue 2: Formation of 1,4-bis(3-methoxyphenyl)piperazine byproduct

Question: I am observing a significant amount of the di-substituted byproduct, 1,4-bis(3-methoxyphenyl)piperazine, in my reaction. How can I improve the selectivity for the mono-substituted product?

Answer: The formation of the di-substituted byproduct is a common challenge due to the similar reactivity of the second nitrogen atom in the piperazine ring.

  • Excess Piperazine: As mentioned above, using a large excess of piperazine is the most straightforward strategy to statistically favor the reaction of the aryl halide with an unreacted piperazine molecule.[3]

  • Slow Addition: Slowly adding the 3-bromoanisole to the reaction mixture containing the excess piperazine can also help to maintain a low concentration of the electrophile, further promoting mono-substitution.

Issue 3: Low Yield of this compound (Boc Protection Step)

Question: The Boc protection of 1-(3-methoxyphenyl)piperazine is giving me a low yield of the desired mono-protected product. What could be the issue?

Answer: The primary challenge in this step is achieving selective mono-protection while avoiding the formation of the di-Boc protected byproduct and unreacted starting material.

  • Stoichiometry of (Boc)₂O: Carefully controlling the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) is crucial. Using a slight excess (e.g., 1.1-1.2 equivalents) can drive the reaction to completion, but a large excess will increase the formation of the di-protected byproduct.

  • Slow Addition of (Boc)₂O: A solution of (Boc)₂O in a suitable solvent should be added slowly to the solution of 1-(3-methoxyphenyl)piperazine at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.[1]

  • Reaction Time and Temperature: The reaction should be monitored closely by TLC or LC-MS. Over-extending the reaction time or increasing the temperature can lead to the formation of the di-Boc byproduct.

Issue 4: Difficulty in Purifying the Final Product

Question: I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?

Answer: The basic nature of the piperazine nitrogen can sometimes lead to challenges during purification, particularly with silica gel chromatography.

  • Column Chromatography: This is the most common method for purification. To minimize streaking of the basic product on silica gel, a small amount of a basic modifier like triethylamine (e.g., 1-2%) can be added to the eluent system (e.g., hexane/ethyl acetate).[5] Alternatively, using deactivated silica or alumina can be beneficial.[1]

  • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities before chromatography. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the piperazine derivatives, which can then be re-extracted after basifying the aqueous layer.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common two-step synthesis involves:

  • Buchwald-Hartwig Amination: Reaction of 3-bromoanisole with a large excess of piperazine using a palladium catalyst and a strong base to form 1-(3-methoxyphenyl)piperazine.[3]

  • Boc Protection: Selective mono-protection of the secondary amine of 1-(3-methoxyphenyl)piperazine with di-tert-butyl dicarbonate ((Boc)₂O).[1]

Q2: How can I minimize the formation of the di-substituted byproduct during the Buchwald-Hartwig reaction?

A2: Using a large excess of piperazine (5-10 equivalents) relative to the 3-bromoanisole is the most effective way to favor mono-arylation.[3]

Q3: What are the best practices for handling the reagents in the Buchwald-Hartwig amination?

A3: The palladium catalyst is sensitive to oxygen. Therefore, it is crucial to use anhydrous and deoxygenated solvents and to maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[2]

Q4: How can I confirm the successful synthesis of my product?

A4: The product structure can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Q5: Are there alternative methods for the synthesis of 1-(3-methoxyphenyl)piperazine?

A5: Besides Buchwald-Hartwig amination, other methods like nucleophilic aromatic substitution can be employed, although they might require more forcing conditions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition ACondition B (Optimized)Reference
Catalyst Pd(OAc)₂ / BINAPPd₂(dba)₃ / XPhos[2][3]
Base K₂CO₃NaOtBu[2]
Solvent Tolueneo-Xylene[3]
Temperature 110 °C120 °C[3]
Piperazine equiv. 26[3]
Yield ModerateHigh (up to 96%)[3]

Table 2: Troubleshooting Guide for Low Yield in Boc Protection

ObservationPotential CauseSuggested Solution
Low conversionInsufficient (Boc)₂OIncrease (Boc)₂O to 1.1-1.2 equivalents.
Significant di-Boc byproduct(Boc)₂O added too quickly or at high temperatureAdd (Boc)₂O solution dropwise at 0 °C.
Complex mixtureReaction time too longMonitor reaction by TLC/LC-MS and quench upon completion.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Methoxyphenyl)piperazine

This protocol is adapted from a literature procedure.[3]

Materials:

  • 3-Bromoanisole

  • Piperazine

  • Sodium tert-butoxide (NaOtBu)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Anhydrous o-xylene

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add piperazine (6.0 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium catalyst (e.g., 0.5 mol%), and the phosphine ligand (e.g., 1.0 mol%).

  • Add anhydrous, degassed o-xylene to the flask.

  • Add 3-bromoanisole (1.0 equiv.) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 3-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield 1-(3-methoxyphenyl)piperazine.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for mono-Boc protection.[1]

Materials:

  • 1-(3-Methoxyphenyl)piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (optional, for workup)

Procedure:

  • Dissolve 1-(3-methoxyphenyl)piperazine (1.0 equiv.) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve (Boc)₂O (1.1 equiv.) in anhydrous DCM.

  • Add the (Boc)₂O solution dropwise to the stirred piperazine solution over 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine) to afford the title compound.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Boc Protection A 3-Bromoanisole C Pd Catalyst / Ligand NaOtBu, o-Xylene, 120°C A->C B Piperazine (excess) B->C D 1-(3-Methoxyphenyl)piperazine C->D F DCM, 0°C to RT D->F E (Boc)2O E->F G Tert-butyl 3-(3-methoxyphenyl) piperazine-1-carboxylate F->G

Caption: Overall synthetic workflow for the target compound.

Troubleshooting_Buchwald_Hartwig Start Low Yield in Buchwald-Hartwig? Q1 Is the reaction under inert atmosphere? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is there a di-substituted byproduct? A1_Yes->Q2 Sol1 Degas solvent. Use Schlenk line. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Increase excess of piperazine (6-10 eq). A2_Yes->Sol2 Q3 Have you screened catalyst/ligand? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Sol3 Try Pd₂(dba)₃/XPhos or other combinations. A3_No->Sol3 Sol3->End

Caption: Troubleshooting workflow for low yield in Step 1.

Troubleshooting_Boc_Protection Start Low Yield in Boc Protection? Q1 Significant di-Boc byproduct observed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol1 Add (Boc)₂O slowly at 0°C. Use ~1.1 eq. A1_Yes->Sol1 Q2 Unreacted starting material present? A1_No->Q2 End Yield and Purity Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Increase (Boc)₂O slightly. Increase reaction time. A2_Yes->Sol2 Q3 Purification issues? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Use column chromatography with triethylamine in eluent. A3_Yes->Sol3 A3_No->End Sol3->End

Caption: Troubleshooting workflow for low yield in Step 2.

References

Troubleshooting low conversion in the synthesis of "Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the synthesis of "Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate".

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format to help you navigate and resolve experimental challenges.

Issue 1: Low or No Conversion of Starting Materials

Question: I am observing a low yield or no formation of my desired product, "this compound," during the Buchwald-Hartwig amination reaction. What are the potential causes and how can I troubleshoot this?

Answer: Low conversion in the Buchwald-Hartwig amination is a common issue that can often be attributed to catalyst deactivation, suboptimal reaction conditions, or the quality of your reagents.

Potential Causes and Solutions:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical for a successful reaction. For electron-rich aryl halides like 3-bromoanisole, using electron-rich and sterically hindered phosphine ligands is often necessary.[1][2]

    • Troubleshooting:

      • Screen a variety of palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XantPhos, BINAP, RuPhos).[1]

      • Consider using a pre-formed catalyst to ensure consistent activity.

  • Base Selection: The base plays a crucial role in the catalytic cycle. A base that is too weak may result in a sluggish reaction, while an overly strong base could lead to the decomposition of starting materials or the catalyst.[1]

    • Troubleshooting:

      • If using a strong base like NaOtBu results in decomposition, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃.[1]

  • Solvent Quality: The reaction is sensitive to air and moisture. The presence of oxygen can lead to the oxidation of the phosphine ligand and deactivation of the palladium catalyst.

    • Troubleshooting:

      • Ensure that the solvent (e.g., toluene, dioxane) is anhydrous and properly degassed before use.

      • Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[1]

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of the catalyst and reactants.[1]

    • Troubleshooting:

      • Most Buchwald-Hartwig aminations require heating, typically between 80-110 °C.[1]

      • Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and to avoid prolonged heating that could lead to side product formation.[1]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, which is complicating purification and reducing my overall yield. What are these side products and how can I minimize their formation?

Answer: The formation of side products in the synthesis of N-aryl piperazines is a common challenge. The primary side products are often the result of di-arylation or hydrodehalogenation.

Common Side Products and Mitigation Strategies:

  • N,N'-bis-(3-methoxyphenyl)piperazine: This di-substituted byproduct arises from the reaction of the initially formed product with another molecule of the aryl halide.

    • Mitigation:

      • The most effective strategy to prevent di-arylation is the use of a mono-protected piperazine, such as N-Boc-piperazine, which is the intended starting material for this synthesis.[1]

      • If starting with unprotected piperazine, using a significant excess of piperazine (5-10 fold) can statistically favor mono-arylation.[1]

      • Slow addition of the aryl halide to the reaction mixture can also help to minimize the formation of the di-substituted product.[1]

  • Anisole (Hydrodehalogenation): This side product results from the reduction of the aryl halide (3-bromoanisole) to the corresponding arene (anisole).

    • Mitigation:

      • Ensure that the palladium catalyst is properly complexed with the phosphine ligand before the reaction begins. Using a pre-catalyst can be beneficial.

      • Avoid excessively high reaction temperatures or prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of "this compound"?

A1: The synthesis is typically achieved via a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The general scheme involves the reaction of 3-bromoanisole with tert-butyl piperazine-1-carboxylate in the presence of a palladium catalyst, a phosphine ligand, and a base.

Synthesis_Pathway reagent1 3-Bromoanisole reagents reagent1->reagents reagent2 Tert-butyl piperazine-1-carboxylate reagent2->reagents product Tert-butyl 3-(3-methoxyphenyl) piperazine-1-carboxylate reagents->product Pd Catalyst, Ligand, Base, Solvent, Heat

Caption: Synthesis of the target molecule via Buchwald-Hartwig amination.

Q2: What are the key parameters to consider when optimizing the reaction conditions?

A2: The key parameters to optimize for a successful Buchwald-Hartwig amination include the choice of palladium catalyst and phosphine ligand, the type and amount of base used, the reaction solvent, temperature, and reaction time. The interplay of these factors will determine the yield and purity of your product.

Optimization_Parameters center Reaction Optimization catalyst Catalyst/ Ligand center->catalyst base Base center->base solvent Solvent center->solvent temp Temperature center->temp time Time center->time

Caption: Key parameters for optimizing the synthesis reaction.

Q3: How can I effectively monitor the progress of the reaction?

A3: The progress of the reaction should be monitored periodically to determine the point of maximum conversion and to avoid the formation of degradation products from prolonged heating. Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the reaction.[1]

Q4: What is a suitable work-up and purification procedure for the final product?

A4: A typical work-up procedure involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing with water and brine to remove the inorganic salts and other water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is often purified by flash column chromatography on silica gel to isolate the "this compound".[1]

Purification_Workflow start Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash Wash with Water and Brine dilute->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: A general workflow for the purification of the final product.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of "this compound" via Buchwald-Hartwig amination. This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purities.

Materials:

  • 3-Bromoanisole

  • Tert-butyl piperazine-1-carboxylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromoanisole (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.01 equiv) and Xantphos (0.02 equiv) in a small amount of anhydrous toluene.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired "this compound".

Data Presentation

The following tables summarize key quantitative data that can be used as a starting point for reaction optimization.

Table 1: Comparison of Reaction Parameters for N-Arylation of Piperazines

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1002485
4-ChloroanisolePd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOtBuTolueneReflux1665
4-Nitrochlorobenzene[Pd(cinnamyl)Cl]₂ (1.5)XantPhos (6)DBUToluene100292[1]
Aryl ChloridePd₂(dba)₃ (1)P(i-BuNCH₂CH₂)₃N (1-2)NaOtBuToluene100N/AHigh[1]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Conversion Inactive Catalyst/LigandScreen different Pd sources and phosphine ligands.
Suboptimal BaseTest alternative bases (e.g., K₃PO₄, Cs₂CO₃).
Presence of Air/MoistureUse anhydrous, degassed solvents and maintain an inert atmosphere.
Incorrect TemperatureOptimize reaction temperature (typically 80-110 °C).
Side Product Formation Di-arylationUse mono-protected piperazine (N-Boc-piperazine).
HydrodehalogenationEnsure proper catalyst-ligand complexation; avoid excessive heat.

References

Optimizing temperature and reaction time for "Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound, with a focus on optimizing reaction temperature and time.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves the N-Boc protection of 1-(3-methoxyphenyl)piperazine using di-tert-butyl dicarbonate (Boc)₂O. The reaction is usually carried out in a suitable solvent, often in the presence of a base to facilitate the reaction.

Q2: What are the typical starting temperatures and reaction times for this synthesis?

A2: A common starting point for the Boc protection of amines is to run the reaction at room temperature.[1] Reaction times can vary widely, from a few hours to overnight, depending on the reactivity of the amine and other reaction conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal time.[2]

Q3: How does temperature affect the rate and yield of the reaction?

A3: Increasing the temperature can accelerate the reaction, which is particularly useful for less reactive amines.[1] However, higher temperatures can also lead to the formation of side products. It is advisable to start at room temperature and only gently warm the reaction if it is proceeding too slowly.[3]

Q4: What is the role of a base in this reaction, and is it always necessary?

A4: A base is often used to deprotonate the amine, increasing its nucleophilicity and driving the reaction to completion.[3] While the reaction can sometimes proceed without an added base, using one is highly recommended, especially for less reactive amines.[3] Common bases include triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

Q5: What are the most common side products, and how can their formation be minimized?

A5: A potential side product is the di-Boc protected piperazine, where both nitrogen atoms are protected. This can occur if an excess of (Boc)₂O and a strong base are used.[3] To minimize this, a controlled stoichiometry of (Boc)₂O (typically 1.1-1.5 equivalents) should be used.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of my desired product. What are the possible causes and how can I improve it?

Answer:

Low yield can be attributed to several factors. Below is a table summarizing potential causes and solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and monitor progress using TLC or LC-MS.[2]- Consider a moderate increase in temperature (e.g., to 40-50°C), but be cautious of side product formation.[2][3]- Ensure an adequate amount of (Boc)₂O is used (a slight excess of 1.1-1.5 equivalents is recommended).[3]
Poor Solubility of Starting Material - Try a different solvent system in which the 1-(3-methoxyphenyl)piperazine is more soluble.[3]
Product Loss During Workup - Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with an organic solvent.- Check the pH during basification to ensure the product is in its free base form for efficient extraction.
Issue 2: Incomplete Reaction After Extended Time

Question: My reaction has been running for 24 hours, but I still see a significant amount of starting material. What should I do?

Answer:

An incomplete reaction, even after a long duration, suggests that the reaction conditions are not optimal.

Potential Cause Troubleshooting Steps
Insufficient Reagent - Add an additional portion of (Boc)₂O to the reaction mixture.
Low Reaction Temperature - Gently warm the reaction to 40-50°C and continue to monitor its progress.[2]
Low Reactivity of the Amine - The arylpiperazine may be less nucleophilic than expected. The addition of a catalytic amount of DMAP can significantly accelerate the reaction.[1]
Issue 3: Formation of Multiple Products

Question: My TLC/LC-MS analysis shows multiple spots/peaks in addition to my starting material and product. What are these, and how can I avoid them?

Answer:

The formation of multiple products indicates side reactions are occurring.

Potential Cause Troubleshooting Steps
Di-Boc Protection - This is a common side reaction with piperazines.[3] Reduce the amount of (Boc)₂O to near stoichiometric amounts (e.g., 1.05 equivalents).
Degradation of Product or Starting Material - If the reaction is run at an elevated temperature, degradation may occur. Try running the reaction at a lower temperature for a longer period.
Urea Formation - This can be promoted by very strong bases.[3] If you are using a strong base, consider switching to a milder one like triethylamine.

Data Presentation

The following tables present hypothetical data from an optimization study to illustrate the effects of temperature and reaction time on the yield of this compound.

Table 1: Effect of Temperature on Product Yield (Reaction Time: 12 hours)

Temperature (°C)Yield (%)Purity (%)
04598
25 (Room Temp)8595
409290
608882

Table 2: Effect of Reaction Time on Product Yield (Temperature: 25°C)

Reaction Time (hours)Yield (%)Purity (%)
26097
67896
128595
248694

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1-(3-methoxyphenyl)piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(3-methoxyphenyl)piperazine (1.0 equiv.) in DCM in a round-bottom flask.

  • Add TEA (1.5 equiv.) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 equiv.) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Optimization of Reaction Temperature and Time
  • Set up multiple small-scale reactions in parallel using the procedure outlined in Protocol 1.

  • For temperature optimization, run each reaction at a different temperature (e.g., 0°C, 25°C, 40°C) for a fixed amount of time (e.g., 12 hours).

  • For time optimization, run each reaction at a fixed temperature (e.g., 25°C) and stop the reactions at different time points (e.g., 2h, 6h, 12h, 24h).

  • After the designated time, work up each reaction identically.

  • Analyze the yield and purity of the product from each reaction using techniques such as NMR and LC-MS to determine the optimal conditions.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1-(3-methoxyphenyl)piperazine and TEA in DCM B Cool to 0°C A->B D Add (Boc)2O solution dropwise B->D C Prepare (Boc)2O solution in DCM C->D E Warm to Room Temperature and Stir (2-24h) D->E F Monitor by TLC/LC-MS E->F G Quench with Water F->G Reaction Complete H Wash with NaHCO3 and Brine G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_products Products A 1-(3-methoxyphenyl)piperazine C Tert-butyl 3-(3-methoxyphenyl) piperazine-1-carboxylate A->C D Di-Boc Protected Byproduct A->D Excess (Boc)2O B (Boc)2O B->C B->D Excess (Boc)2O

Caption: Reaction pathway showing desired product and potential byproduct formation.

troubleshooting_guide start Low Yield or Incomplete Reaction issue1 Incomplete Reaction Extend Time Increase Temp Add Reagent start->issue1 issue2 Side Products Observed Check Purity Adjust Stoichiometry Lower Temp start->issue2 issue3 Poor Solubility Change Solvent start->issue3 solution1 Improved Yield issue1:t->solution1 issue1:temp->solution1 issue1:r->solution1 issue2:reagent->solution1 issue2:temp->solution1 issue3:s->solution1

Caption: Troubleshooting guide for common issues in the synthesis.

References

Alternative reagents for the synthesis of "Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Piperazine Carboxylates

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of "Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate" and related analogs. It addresses common experimental challenges through troubleshooting guides and frequently asked questions, with a focus on alternative reagents and methodologies.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy is a two-step process. First, the piperazine ring is functionalized to create the 3-(3-methoxyphenyl)piperazine core. The second, crucial step involves the selective protection of one of the piperazine nitrogen atoms with a tert-butyloxycarbonyl (Boc) group. This mono-protection prevents undesired side reactions, such as di-substitution, in subsequent synthetic steps.[1][2] The use of a mono-protected piperazine is a more controlled method compared to using a large excess of the piperazine starting material.[2]

Q2: What are the primary alternative reagents to the Boc protecting group for piperazine synthesis?

While the Boc group is widely used due to its stability and straightforward acidic cleavage, several alternative protecting groups offer orthogonal deprotection strategies, which are critical in multi-step syntheses of complex molecules.[3] Key alternatives include:

  • Carboxybenzyl (Cbz): This group is stable to both acids and bases. It is typically removed under very mild conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which is ideal for substrates with acid-sensitive functional groups.[3]

  • Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is known for its lability under mild basic conditions, often using a solution of piperidine. This provides perfect orthogonality with acid-labile groups like Boc and Trityl.[3]

  • Trityl (Trt): This group is highly sensitive to acid and can be removed under very mild acidic conditions (e.g., 1% TFA), allowing for selective deprotection in the presence of a Boc group.[3]

Data Presentation: Comparison of Key Protecting Groups

The selection of a protecting group is critical for a successful synthesis. The following table summarizes the properties of common alternatives for piperazine functionalization.

Protecting GroupAbbreviationCommon Reagent for ProtectionDeprotection ConditionOrthogonality & Key Advantages
tert-Butyloxycarbonyl BocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (TFA, HCl)[3]The established standard; stable to base and hydrogenolysis.[3]
Carboxybenzyl CbzBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[3]Orthogonal to Boc; exceptionally mild deprotection, suitable for acid-sensitive molecules.[3]
Fluorenylmethoxycarbonyl FmocFmoc-Cl or Fmoc-OSuMild Base (e.g., Piperidine in DMF)[3]Orthogonal to acid-labile groups (Boc, Trt); ideal for routes involving strong acids.[3]
Trityl TrtTrityl chloride (Trt-Cl)Very Mild Acid (e.g., 1% TFA)[3]Orthogonal to Boc; allows for selective deprotection under extremely mild acidic conditions.[3]

Troubleshooting Guides

Q3: My reaction yields a low amount of the desired mono-substituted piperazine and a significant amount of a di-substituted byproduct. How can I fix this?

The formation of a 1,4-disubstituted byproduct is a frequent issue because the second nitrogen atom remains reactive after the first substitution.[2]

Potential Causes & Solutions:

  • Insufficient Selectivity: The electrophile reacts with both the starting piperazine and the mono-substituted product.

    • Solution 1: Use Excess Piperazine: Employing a large excess (5-10 equivalents) of the piperazine starting material statistically favors the reaction with an unsubstituted molecule.[2]

    • Solution 2: Slow Reagent Addition: Add the alkylating or arylating agent dropwise at a low temperature to control the reaction rate and minimize di-substitution.[2]

    • Solution 3 (Recommended): Use a Mono-Protected Piperazine: The most reliable method is to start with a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for reaction.[2] An alternative is to use in-situ protonation of piperazine to form a monohydrochloride salt, which protects one nitrogen and suppresses the formation of di-substituted products.[1]

Q4: My N-Boc deprotection reaction is incomplete. What are the common causes and solutions?

Incomplete removal of the Boc group can result from several factors.[4]

Potential Causes & Solutions:

  • Insufficient Acid: The concentration or equivalents of acid (e.g., TFA, HCl) may be too low.

    • Solution: Increase the acid concentration (e.g., to 25-50% TFA in DCM) or the number of equivalents used.[4]

  • Short Reaction Time: The reaction may not have been allowed to run to completion.

    • Solution: Monitor the reaction's progress via TLC or LC-MS and increase the reaction time as needed.[4]

  • Low Temperature: Most deprotections occur at room temperature, but sluggish reactions may require more energy.

    • Solution: Gently warm the reaction to approximately 40°C, but be cautious as this can also increase side reactions.[4]

  • Steric Hindrance: Bulky chemical groups near the Boc-protected nitrogen can impede the reaction.[4]

    • Solution: Increase reaction time or consider a different deprotection method if the issue persists.

Q5: I am observing unexpected side products after acidic N-Boc deprotection. What is happening and how can I prevent it?

The primary cause of side products is the reactive tert-butyl cation that is generated when the Boc group is cleaved by a strong acid.[4] This carbocation can then alkylate any available nucleophile, including the desired deprotected piperazine.[4]

Solution: Use Scavengers

  • Scavengers are nucleophilic compounds added to the reaction to trap the tert-butyl cation before it can react with your product.[4]

  • Recommended Scavengers: A common and effective scavenger cocktail to add to your deprotection solution is a small percentage of triisopropylsilane (TIS) and water (e.g., 2.5% TIS and 2.5% water).[4]

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of Piperazine

This protocol describes the standard procedure for creating the N-Boc-piperazine intermediate.

  • Preparation: Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0°C in an ice bath.[2]

  • Reaction: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM. Add this solution dropwise to the cooled piperazine solution while stirring.[2]

  • Completion: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[2]

  • Work-up: Concentrate the mixture under reduced pressure. The crude product can then be purified, typically by column chromatography, to isolate the mono-protected N-Boc-piperazine.[2]

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard method for removing the Boc group.

  • Preparation: Dissolve the N-Boc-piperazine substrate in DCM.[4]

  • Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. If the substrate is sensitive to alkylation, add scavengers (e.g., 2.5% TIS and 2.5% water).[4]

  • Reaction: Add the deprotection cocktail to the substrate solution and stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[4]

  • Work-up: Remove the DCM and excess TFA under reduced pressure. The final product is typically isolated as a TFA salt.[4]

Protocol 3: Alternative N-Boc Deprotection using HCl in Dioxane

This method is an alternative to TFA and yields the hydrochloride salt of the product.[4][5]

  • Preparation: Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent such as methanol or 1,4-dioxane.[5]

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 3-5 equivalents).[5]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt of the deprotected piperazine will often precipitate from the solution.[4][5]

  • Isolation: Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected via filtration.[5]

Protocol 4: Alternative Protection - Synthesis of N-Cbz-piperazine

This protocol outlines the use of the Cbz protecting group.

  • Preparation: Dissolve piperazine (5.0 equivalents) in DCM or a biphasic system with aqueous sodium carbonate. Cool the mixture to 0°C.[3]

  • Reaction: Slowly add benzyl chloroformate (Cbz-Cl, 1.0 equivalent) dropwise while stirring vigorously.[3]

  • Completion: Monitor the reaction by TLC. Once complete, perform an aqueous work-up to remove excess piperazine.[3]

  • Isolation: Extract the product with an organic solvent, dry the organic phase, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.[3]

Protocol 5: Alternative Deprotection - Cleavage of the Cbz Group

This protocol uses catalytic hydrogenolysis, an orthogonal method to acidic cleavage.

  • Preparation: Dissolve the N-Cbz protected piperazine derivative in a solvent such as methanol or ethyl acetate.[3]

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).[3]

  • Reaction: Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.[3]

  • Work-up: Filter the reaction mixture to remove the Pd/C catalyst and concentrate the filtrate to obtain the deprotected product.

Mandatory Visualization

G start Low Yield of Mono-substituted Product check_disub Significant Di-substituted Byproduct Observed? start->check_disub check_incomplete Incomplete Reaction (Starting Material Remains)? check_disub->check_incomplete No sol_disub_1 Use Mono-Protected Piperazine (e.g., N-Boc) check_disub->sol_disub_1 Yes check_purification Difficulty in Product Purification? check_incomplete->check_purification No sol_incomplete_1 Increase Reaction Time and/or Temperature check_incomplete->sol_incomplete_1 Yes sol_purify_1 Perform Acid-Base Extraction check_purification->sol_purify_1 Yes end_node Yield Optimized check_purification->end_node No sol_disub_2 Use 5-10 Equivalents of Excess Piperazine sol_disub_3 Slowly Add Electrophile at Low Temperature sol_disub_1->end_node sol_incomplete_2 Optimize Catalyst/Reagent Concentration sol_incomplete_1->sol_incomplete_2 sol_incomplete_2->end_node sol_purify_2 Attempt Recrystallization sol_purify_1->sol_purify_2 sol_purify_2->end_node

Caption: Troubleshooting workflow for low yield in piperazine synthesis.

References

Technical Support Center: Selective Mono-Substitution of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent di-substitution in piperazine reactions, ensuring high yields of the desired mono-substituted product.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve mono-substitution on a piperazine ring?

The primary challenge stems from the symmetrical nature of the piperazine molecule, which contains two secondary amine groups of similar reactivity.[1] Once the first substitution occurs, the second nitrogen atom remains nucleophilic and can react with another equivalent of the electrophile, leading to the formation of an undesired 1,4-di-substituted byproduct.[2][3]

Q2: What are the primary strategies to favor mono-substitution over di-substitution?

There are three main strategies to selectively achieve mono-substitution:

  • Use of a Large Excess of Piperazine: Employing a stoichiometric imbalance with a large excess of piperazine increases the statistical probability that the electrophile will react with an unsubstituted piperazine molecule.[1]

  • Use of a Mono-Protected Piperazine: This is a highly reliable method where one nitrogen is temporarily blocked by a protecting group (like Boc or Cbz).[1][4] This directs the reaction to the single available nitrogen atom. The protecting group is then removed in a subsequent step.[4][5]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms a mono-salt. The protonated nitrogen is deactivated, which directs substitution to the free, non-protonated nitrogen.[6][7]

Q3: My mono-substituted piperazine product is highly water-soluble and difficult to extract. What is happening and how can I isolate it?

High water solubility often occurs because the piperazine product is in its protonated (salt) form, especially after an acidic workup or if an acid is generated during the reaction.[4][8] To extract the product into an organic layer, you must basify the aqueous layer with a base (e.g., NaOH, Na₂CO₃) to deprotonate the piperazine nitrogen, rendering it neutral and more soluble in organic solvents.[4]

Q4: When should I choose a protecting group strategy over a simpler method like using excess piperazine?

A protecting group strategy is preferred when:

  • High selectivity and a very clean reaction are critical.[7]

  • The electrophile or starting material is valuable, and using a large excess of piperazine is not cost-effective.

  • The purification of the mono-substituted product from a large excess of unreacted piperazine is difficult.[7]

  • The synthesis involves multiple steps where one nitrogen needs to remain unreactive.[2]

Q5: Can I achieve mono-substitution in a one-pot reaction without a multi-step protection/deprotection sequence?

Yes, both the "Excess Piperazine" method and the "In Situ Mono-Protonation" method are one-pot strategies that avoid the need for separate protection and deprotection steps, making them more time and cost-effective.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High percentage of di-substituted byproduct Incorrect Stoichiometry: The molar ratio of piperazine to the electrophile is too low.Increase the excess of piperazine to at least 3-10 equivalents.[7]
Rapid Addition of Electrophile: A high local concentration of the electrophile promotes a second reaction.Add the electrophile (alkylating or acylating agent) slowly or dropwise to the reaction mixture.[4]
Unprotected Piperazine: Both nitrogen atoms are available for reaction.For optimal control and selectivity, use a mono-protected piperazine like N-Boc-piperazine.[4]
Low or no reaction (incomplete conversion) Poor Solubility of Reagents: The starting materials are not fully dissolved in the chosen solvent.Switch to a more polar aprotic solvent like DMF to ensure all reagents are fully dissolved.[4]
Insufficient Base Strength or Amount: The base is not strong enough to neutralize the acid byproduct, or not enough is used.Use a strong, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[4]
Low Reaction Temperature: The reaction requires thermal energy to proceed at a reasonable rate.Many N-alkylation reactions require heating. Consider increasing the temperature to 60-80 °C and monitor progress.[1][4]
Difficult Purification Removing Excess Piperazine: The boiling point of piperazine is high, and it can be water-soluble, complicating removal.Purify via column chromatography or perform an acidic wash. The mono-substituted product will form a salt and move to the aqueous layer, while the di-substituted product (if non-basic) remains in the organic layer. The aqueous layer can then be basified and re-extracted to recover the product.[7]
Tailing on Silica Gel Column: The basic nature of the piperazine product interacts strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent during column chromatography.[9]

Data Presentation: Comparison of Mono-Alkylation Strategies

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:1[7]70-80%[7]One-step reaction, cost-effective.[7]Difficult to remove large excess of piperazine; purification can be challenging.[7]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)[7]>80% (for alkylation step)[7]High selectivity, clean reaction profile, easier purification.[7]Multi-step process (protection/deprotection), higher overall cost.[7]
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile)[7]60-89%[7]Cost-effective, one-pot synthesis, good yields.[7]The unprotonated nitrogen is less nucleophilic, which may require longer reaction times or activation.[7]

Experimental Protocols

Protocol 1: Mono-N-Alkylation Using Excess Piperazine

This protocol describes a general procedure for mono-alkylation using an excess of piperazine to statistically favor the desired product.

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl Halide (e.g., benzyl bromide) (1 mmol, 1 eq.)

  • Potassium Carbonate (K₂CO₃) (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a dried reaction flask, add piperazine (10 eq.) and anhydrous potassium carbonate (2 eq.).[7]

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl halide (1 eq.) dropwise to the mixture at room temperature.[7]

  • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.[7][9]

  • Once the reaction is complete, filter the mixture to remove inorganic salts.[7]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or an acidic wash to remove the excess piperazine and isolate the mono-alkylated product.[7]

Protocol 2: Mono-N-Alkylation via N-Boc Protection

This is a highly selective three-step method involving protection, alkylation, and deprotection.

Step 1: Synthesis of 1-Boc-piperazine (Protection)

  • Dissolve piperazine (2.0 eq.) in dichloromethane (DCM).[7]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in DCM to the piperazine solution over 2-3 hours.[7]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[9]

  • Concentrate the mixture and purify by column chromatography or extraction to yield 1-Boc-piperazine.[7]

Step 2: N-Alkylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq.) in an aprotic solvent such as DMF or acetonitrile.[1]

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).[1]

  • Add the desired alkyl halide (1.0-1.2 eq.) to the mixture.[1]

  • Stir the reaction at room temperature or heat to 50-80°C, monitoring by TLC or LC-MS until the starting material is consumed.[1]

  • Perform an aqueous workup, extract with an organic solvent, dry the organic phase, and concentrate under reduced pressure. Purify if necessary.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM.[7]

  • Cool the solution to 0 °C and add an excess of trifluoroacetic acid (TFA).[7]

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

  • Carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution), extract the product with an organic solvent, dry, and concentrate to yield the final mono-alkylated piperazine.

Protocol 3: Mono-N-Alkylation via N-Cbz Protection

This method uses the Cbz protecting group, which is removable under mild hydrogenolysis conditions, making it suitable for molecules with acid-sensitive groups.[5]

Step 1: Synthesis of N-Cbz-piperazine (Protection)

  • Dissolve piperazine (5.0 eq.) in DCM or a biphasic system with aqueous sodium carbonate.[5]

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq.) dropwise with vigorous stirring.[5]

  • Allow the reaction to warm to room temperature and monitor by TLC.

  • Once complete, perform an aqueous workup to remove excess piperazine and salts. Extract the product with an organic solvent, dry, and concentrate to yield N-Cbz-piperazine.[5]

Step 2: N-Alkylation of N-Cbz-piperazine Follow the same procedure as Step 2 in Protocol 2, substituting N-Boc-piperazine with N-Cbz-piperazine.

Step 3: Deprotection of the Cbz Group (Hydrogenolysis)

  • Dissolve the N-alkyl-N'-Cbz-piperazine derivative in a solvent like methanol or ethanol.[5]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[5]

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature.[5]

  • Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final mono-alkylated piperazine.[5]

Visualizations

G cluster_start Reactants piperazine Piperazine mono_sub Desired Mono-substituted Product piperazine->mono_sub 1st Substitution E1 Electrophile (E+) E2 Electrophile (E+) di_sub Di-substituted Byproduct mono_sub->di_sub 2nd Substitution

Caption: The piperazine di-substitution problem.

G start Unprotected Piperazine step1 Step 1: Protect (e.g., with Boc₂O) start->step1 step2 Step 2: React (Alkylation/Acylation) step1->step2 step3 Step 3: Deprotect (e.g., with TFA) step2->step3 end Pure Mono-substituted Product step3->end

Caption: Workflow for the protecting group strategy.

G start Low Yield or High Di-substitution? q_di_sub High Di-substitution? start->q_di_sub Yes q_low_yield Low Yield / No Reaction? start->q_low_yield No sol_stoich Increase piperazine excess (5-10 eq.) q_di_sub->sol_stoich sol_add Add electrophile slowly q_di_sub->sol_add sol_protect Use a protecting group (Boc, Cbz) q_di_sub->sol_protect sol_solvent Switch to polar aprotic solvent (e.g., DMF) q_low_yield->sol_solvent sol_base Use stronger base (e.g., Cs₂CO₃) q_low_yield->sol_base sol_temp Increase temperature q_low_yield->sol_temp

Caption: Troubleshooting logic for common piperazine reaction issues.

References

Technical Support Center: Purification of Boc-Protected Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Boc-protected piperazines.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of Mono-Boc-Protected Piperazine

Q: My reaction yield of the desired mono-Boc-piperazine is consistently low. What are the potential causes and how can I improve it?

A: Low yields in mono-Boc protection of piperazine are often due to the formation of the di-Boc-piperazine byproduct and losses during purification.[1][2] Here are several factors to consider and troubleshoot:

  • Formation of Di-Boc-Piperazine: The primary cause of low yield is often the simultaneous protection of both nitrogen atoms.[1]

    • Solution 1: Modified Reaction Conditions: Instead of reacting anhydrous piperazine directly with di-tert-butyl carbonate, consider forming a salt of piperazine first by reacting it with an acid like acetic acid. This can improve the selectivity for mono-protection.[1]

    • Solution 2: Alternative Synthesis Route: A more efficient synthesis route involves using diethylamine as a starting material, followed by chlorination, Boc protection, and cyclization. This method has been reported to produce yields exceeding 93.5%.[1]

  • Product Loss During Work-up: Extensive washing is often required to remove unreacted piperazine and the di-Boc byproduct, which can lead to significant product loss.[1][2]

    • Solution: Optimize the extraction and washing steps. Ensure the pH of the aqueous layer is basic during extraction to keep the free base of your product in the organic layer.[3] Perform multiple extractions with smaller volumes of solvent for better recovery.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using analytical techniques like TLC or LC-MS to ensure the full consumption of the starting material.[3]

Below is a troubleshooting workflow for low product yield:

Low_Yield_Troubleshooting start Low Yield of Mono-Boc-Piperazine check_byproducts Analyze Crude Product by LC-MS/NMR to Identify Byproducts start->check_byproducts di_boc High Levels of Di-Boc-Piperazine? check_byproducts->di_boc unreacted_sm High Levels of Unreacted Piperazine? check_byproducts->unreacted_sm di_boc->unreacted_sm No modify_reaction Modify Reaction: - Form Piperazine Salt First - Use Alternative Synthesis Route di_boc->modify_reaction Yes optimize_workup Optimize Work-up: - Adjust pH during extraction - Multiple extractions unreacted_sm->optimize_workup No monitor_reaction Optimize Reaction: - Monitor reaction completion (TLC/LC-MS) - Adjust stoichiometry or reaction time unreacted_sm->monitor_reaction Yes end Improved Yield modify_reaction->end optimize_workup->end monitor_reaction->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Difficulty in Purifying the Product

Q: I am struggling to separate my mono-Boc-piperazine from impurities like di-Boc-piperazine and unreacted starting material. What purification strategies can I employ?

A: The similar physical properties of mono-Boc-piperazine, di-Boc-piperazine, and piperazine can make purification challenging.[4] Here are some effective purification methods:

  • Column Chromatography: This is a common method, but may require careful optimization of the solvent system to achieve good separation.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. If the free base is an oil or difficult to crystallize, consider converting it to a salt (e.g., hydrochloride, fumarate, or citrate), which may be more crystalline.[3]

  • Distillation: For liquid products, distillation under reduced pressure can be effective, although high boiling points can sometimes lead to product loss.[5]

The following table compares different purification techniques:

Purification MethodAdvantagesDisadvantagesBest For
Column Chromatography Widely applicableCan be time-consuming and require large solvent volumesSeparating compounds with different polarities
Crystallization Can provide very high purityProduct may not crystallize easily; potential for product loss in mother liquorSolid products
Distillation Good for removing non-volatile impuritiesNot suitable for heat-sensitive compounds; high boiling points can be problematic[5]Liquid products with sufficiently different boiling points from impurities
Salt Formation Can induce crystallization of oily products[3]Adds an extra step to the synthesisOily or non-crystalline products

Issue 3: Unwanted Boc Deprotection

Q: I am observing Boc deprotection during my purification or subsequent reaction steps. How can I prevent this?

A: The Boc protecting group is sensitive to acidic conditions.[3][6] Unintentional deprotection can occur if the compound is exposed to strong acids.

  • Avoid Acidic Conditions: During work-up and purification, avoid using strong acids. If acidic conditions are necessary for a subsequent step, consider if a milder acid or a different protecting group strategy is more appropriate.

  • Control Temperature: In some cases, Boc deprotection can be triggered by heat, especially in the presence of even weak acids.[3]

  • Milder Deprotection Methods: If deprotection is intended but you have other acid-sensitive functional groups, consider milder deprotection reagents such as certain Lewis acids or oxalyl chloride in methanol.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Boc-piperazine synthesis?

A1: The most common impurities are unreacted piperazine and the di-substituted byproduct, di-Boc-piperazine.[4] The presence of these impurities can complicate purification due to their similar structures.

Q2: Which analytical methods are best for assessing the purity of my Boc-protected piperazine?

A2: A combination of analytical techniques is recommended for a thorough purity assessment.[7]

  • HPLC and LC-MS: These are powerful techniques for separating and identifying the desired product and any impurities.[4][7] LC-MS is particularly useful as it provides mass information for each component.

  • NMR (¹H and ¹³C): NMR spectroscopy is essential for confirming the structure of your compound.[7]

  • GC: Gas chromatography can also be used for quantitative determination of piperazine and its Boc-protected derivatives.[8]

The following table summarizes key parameters for analytical methods:

Analytical MethodParameterTypical Result/Observation
HPLC Purity>98% is often desired for further use[7]
Retention TimeVaries depending on the specific compound and method
LC-MS [M+H]⁺Should match the calculated molecular weight of the desired product[7]
¹H NMR Conforms to StructureThe chemical shifts and integration of peaks should be consistent with the expected structure[7]
GC Retention TimeDistinct retention times for piperazine, mono-Boc-piperazine, and di-Boc-piperazine allow for quantification[9]

Q3: How can I remove the Boc group when I need to?

A3: The Boc group is typically removed under acidic conditions. The two most common methods are:

  • Trifluoroacetic Acid (TFA): A solution of 25-50% TFA in a solvent like dichloromethane (DCM) is a standard and effective method.[3][6]

  • HCl in Dioxane or Methanol: A 4M solution of HCl in dioxane is a common alternative that yields the hydrochloride salt of the deprotected piperazine, which can often be easily isolated as a solid precipitate.[3][6][10]

The choice of method can depend on the presence of other acid-sensitive functional groups in your molecule.[3]

A logical workflow for choosing a deprotection method is shown below:

Deprotection_Choice start Need to Deprotect Boc-Piperazine check_sensitivity Are other acid-sensitive groups present? start->check_sensitivity harsh_conditions Standard Conditions: - TFA in DCM - HCl in Dioxane check_sensitivity->harsh_conditions No mild_conditions Milder Conditions: - Lewis Acids - Oxalyl Chloride in Methanol check_sensitivity->mild_conditions Yes end Proceed with Deprotection harsh_conditions->end mild_conditions->end

Caption: Choosing a Boc deprotection method.

Experimental Protocols

Protocol 1: Synthesis of Mono-Boc-Piperazine

This protocol is a general method for the mono-protection of piperazine.

  • Preparation: In a round-bottom flask, dissolve piperazine (1.0 equiv.) in a suitable solvent such as methanol or water.[9]

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95-1.0 equiv.) in the same solvent to the piperazine solution at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of piperazine and the formation of the mono- and di-Boc products.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water to remove unreacted piperazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to separate the mono-Boc-piperazine from the di-Boc-piperazine byproduct.

Protocol 2: Boc Deprotection using TFA

This protocol describes a standard procedure for the removal of the Boc protecting group using trifluoroacetic acid.[6]

  • Preparation: Dissolve the Boc-protected piperazine (1.0 equiv.) in dichloromethane (DCM).

  • Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

  • Reaction: Add the deprotection cocktail to the substrate solution at room temperature and stir.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6]

    • The product is typically isolated as the TFA salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., saturated aqueous sodium bicarbonate), and extract with an organic solvent.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine.

Protocol 3: Boc Deprotection using HCl in Dioxane

This protocol is an alternative to TFA and often results in the formation of a crystalline hydrochloride salt.[3][6]

  • Preparation: Dissolve the Boc-protected piperazine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (3-5 equiv.) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form. The reaction is typically complete in 1-4 hours.[6]

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: The solvent can be removed under reduced pressure, or the product can be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration.[3]

References

"Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule stem from its three key functional groups: the tert-butoxycarbonyl (Boc) protecting group, the piperazine ring, and the 3-methoxyphenyl group. Each of these moieties is susceptible to degradation under specific conditions.

  • Boc Group: Highly sensitive to acidic conditions, leading to deprotection.

  • Piperazine Ring: Can undergo oxidation and thermal degradation.

  • 3-Methoxyphenyl Group: Susceptible to oxidative and photolytic degradation.

Q2: Under what conditions is the Boc group likely to be cleaved?

A2: The tert-butoxycarbonyl (Boc) group is notoriously labile in acidic environments.[1] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the Boc group, yielding the deprotected piperazine, carbon dioxide, and isobutylene.[1] While generally stable to basic and nucleophilic conditions, prolonged exposure to harsh basic conditions or high temperatures may also lead to some degradation.

Q3: What are the expected degradation products from the piperazine ring?

A3: The piperazine ring can degrade through several pathways, primarily oxidation. Common degradation products include N-oxides, hydroxylated derivatives, and products of ring cleavage such as ethylenediamine.[2][3] Under thermal stress, N-dealkylation and other rearrangements can also occur. The presence of metal ions can catalyze oxidative degradation.

Q4: How might the 3-methoxyphenyl group degrade?

A4: The 3-methoxyphenyl group is prone to oxidation and photodegradation. Oxidative conditions can lead to hydroxylation of the aromatic ring or cleavage of the methyl ether bond to form a phenolic derivative. Photolytic stress can also induce similar degradation pathways.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected loss of the Boc protecting group (confirmed by LC-MS or NMR). Accidental exposure to acidic conditions (e.g., acidic solvents, reagents, or glassware).Ensure all solvents and reagents are neutral or basic. Use glassware that has been properly neutralized. Consider using a milder protecting group if acidic conditions are unavoidable in subsequent steps.
Formation of unknown polar impurities during storage or reaction. Oxidation of the piperazine ring or the methoxyphenyl group.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. Avoid exposure to oxidizing agents. Consider the use of antioxidants if compatible with your experimental setup.
Appearance of multiple degradation products after heating the sample. Thermal degradation of the piperazine ring and potentially the Boc group.Avoid prolonged heating. If heating is necessary, use the lowest effective temperature and minimize the reaction time. Monitor the reaction closely for the appearance of degradation products.
Discoloration of the sample (e.g., turning yellow or brown) upon exposure to light. Photodegradation, likely involving the methoxyphenyl group.Store the compound in amber vials or otherwise protect it from light. Conduct experiments under low-light conditions if the compound is found to be highly photosensitive.

Degradation Pathways and Products

The following diagram illustrates the potential degradation pathways for this compound based on the reactivity of its functional groups.

G cluster_main This compound cluster_acid Acidic Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photodegradation A This compound B 1-(3-methoxyphenyl)piperazine (Boc Deprotection) A->B H+ E N-Oxide Derivatives A->E [O] F Hydroxylated Piperazine Ring A->F [O] G Ring Cleavage Products (e.g., Ethylenediamine derivatives) A->G [O] H Hydroxylated Phenyl Ring A->H [O] I Phenolic Derivative (O-Demethylation) A->I [O] J N-dealkylation Products A->J Heat K Various Photoproducts A->K hv C Isobutylene D CO2

Caption: Potential degradation pathways of the target molecule.

Quantitative Data from Forced Degradation Studies

Table 1: Representative Forced Degradation Data for a Boc-Protected Arylpiperazine Derivative

Stress ConditionReagent/ConditionDuration% Degradation of Parent CompoundMajor Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours95%1-Arylpiperazine (deprotected)
Basic Hydrolysis 0.1 M NaOH72 hours< 5%No significant degradation
Oxidative 3% H₂O₂48 hours25%N-Oxide, Hydroxylated derivatives
Thermal 80°C7 days15%N-dealkylated and other minor products
Photolytic UV light (254 nm)72 hours30%Photoproducts of the aryl moiety

Note: The data in this table is illustrative and based on typical results for similar compounds. Actual degradation rates will vary depending on the specific molecular structure and experimental conditions.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. These should be adapted based on the specific properties of the compound and the analytical methods available.

Protocol 1: Stability Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

G A Method Development Start B Select Column (e.g., C18, 250 x 4.6 mm, 5 µm) A->B C Choose Mobile Phase (e.g., Acetonitrile:Water with buffer) B->C D Optimize Gradient/Isocratic Elution C->D E Set Flow Rate and Temperature (e.g., 1.0 mL/min, 30°C) D->E F Select Wavelength (based on UV spectrum) E->F G Inject Stressed Samples F->G H Evaluate Peak Purity and Resolution G->H H->D Iterate and Optimize I Method Validation (ICH Guidelines) H->I J Method Finalized I->J

Caption: Workflow for HPLC method development.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like phosphate or acetate, pH adjusted) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Forced Degradation Sample Analysis: Inject samples from each stress condition to ensure the method can separate all degradation products from the parent peak.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Studies

These studies intentionally degrade the sample to identify potential degradation products and pathways.[4][5]

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M HCl.

    • Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

    • Incubate at room temperature or elevated temperature for a defined period (e.g., 72 hours).

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for a defined period (e.g., 48 hours).

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 7 days).

    • Also, perform the study on a solution of the compound.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.

    • A control sample should be kept in the dark under the same conditions.

For all studies, samples should be taken at various time points and analyzed by a stability-indicating HPLC method. Mass spectrometry (LC-MS) is highly recommended for the identification of degradation products.

References

Technical Support Center: Overcoming Poor Solubility of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of "Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate" in various reaction media.

Troubleshooting Guide: Enhancing Solubility in Reaction Media

Researchers encountering poor solubility of "this compound" can systematically address the issue by following the tiered troubleshooting workflow outlined below. This guide progresses from simple solvent selection to more advanced formulation strategies.

Tier 1: Initial Solvent Screening

The first step in addressing solubility issues is to perform a systematic solvent screening. Based on the structure of "this compound," which contains both polar (ether, carbamate) and non-polar (tert-butyl, phenyl) moieties, a range of solvents with varying polarities should be tested.

Recommended Initial Solvents:

  • Polar Aprotic Solvents: These are often a good starting point for moderately polar compounds.

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

  • Chlorinated Solvents:

    • Dichloromethane (DCM)

    • Chloroform

  • Alcohols:

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Isopropanol (IPA)

  • Ethers:

    • 1,4-Dioxane

    • Diethyl ether

  • Aromatic Hydrocarbons:

    • Toluene

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Weigh 1-2 mg of "this compound" into a small glass vial.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of the test solvent to the vial.

  • Observation: Vigorously vortex the vial for 1-2 minutes.

  • Assessment: Visually inspect for complete dissolution. If the solid dissolves, the compound is soluble at that concentration. If not, proceed with gentle heating or sonication.

  • Heating/Sonication: Gently warm the vial (e.g., to 40-50°C) or place it in an ultrasonic bath for 5-10 minutes. Re-evaluate solubility. Note any changes.

  • Documentation: Record the observations for each solvent to build a solubility profile.

Tier 2: Co-Solvent Systems and Temperature Adjustment

If single-solvent systems prove inadequate, employing a co-solvent system or adjusting the reaction temperature can significantly improve solubility.[1][2]

Co-Solvent Strategies:

A common approach is to dissolve the compound in a small amount of a strong solvent (e.g., DMSO or DMF) and then dilute it with a less polar co-solvent that is miscible with the primary solvent and compatible with the reaction conditions.[1]

Experimental Protocol: Co-Solvent System Development

  • Primary Dissolution: Dissolve a known amount of the compound in a minimal volume of a solvent in which it is most soluble (identified in Tier 1).

  • Titration: Gradually add the desired reaction solvent (co-solvent) to the solution while stirring.

  • Observation: Monitor for any signs of precipitation. If the solution remains clear, the co-solvent system is viable at that ratio and concentration.

  • Optimization: Experiment with different ratios of the primary solvent to the co-solvent to find the optimal balance between solubility and reaction compatibility.

Temperature Adjustment:

For many compounds, solubility increases with temperature. However, this must be balanced with the thermal stability of the compound and other reactants.

G

Caption: A decision tree for selecting an appropriate solvent system.

References

Validation & Comparative

Comparative Guide to Purity Assessment of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the purity assessment of "Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate." The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy. For "this compound," a reversed-phase HPLC (RP-HPLC) method is recommended. The presence of the Boc-protecting group and the methoxyphenyl ring provides sufficient chromophores for UV detection.[1]

1.1. Recommended HPLC Method

A robust HPLC-UV method can be developed based on methods used for similar N-Boc-piperazine derivatives.[1] Direct UV detection is feasible due to the chromophore in the molecule.[1]

Experimental Protocol: RP-HPLC for this compound

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Gradient Optimized to ensure separation of the main peak from potential impurities
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 239 nm or 285 nm[2]
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile.

1.2. Method Development Workflow

The development of a reliable HPLC method follows a structured approach to ensure accuracy and robustness.

cluster_0 HPLC Method Development Workflow Method Feasibility Method Feasibility Column & Mobile Phase Screening Column & Mobile Phase Screening Method Feasibility->Column & Mobile Phase Screening Initial Assessment Method Optimization Method Optimization Column & Mobile Phase Screening->Method Optimization Selectivity & Resolution Method Validation Method Validation Method Optimization->Method Validation Robustness & Performance Routine Analysis Routine Analysis Method Validation->Routine Analysis Implementation

Caption: Workflow for HPLC-UV method development and validation.[1]

Comparison with Alternative Purity Assessment Techniques

While HPLC is a powerful tool, other techniques offer complementary information and may be advantageous in specific scenarios. The primary alternatives include Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.1. HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[3][4] This results in significant improvements in resolution, speed, and sensitivity compared to traditional HPLC.[3][5][6]

FeatureHPLCUPLC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Same principle as HPLC, but with sub-2 µm stationary phase particles and higher pressure.[4]
Particle Size 3-5 µm< 2 µm[3]
Analysis Time LongerSignificantly shorter[6][7]
Resolution GoodHigher, allowing for better separation of complex mixtures.[5][7]
Sensitivity GoodHigher, beneficial for detecting trace-level impurities.[5][6]
Solvent Consumption HigherLower[6]
Instrumentation Cost LowerHigher

2.2. HPLC vs. GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] For "this compound," which is a non-volatile solid, derivatization would be required to increase its volatility for GC analysis.

FeatureHPLCGC-MS
Principle Separation based on partitioning between liquid and solid phases.[8]Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[8]
Applicability Well-suited for non-volatile and thermally labile compounds.[8]Suitable for volatile and thermally stable compounds.[9] Derivatization may be needed for non-volatile analytes.
Impurity Identification Possible with a hyphenated mass spectrometer (LC-MS).[8] Diode-array detection (DAD) can indicate peak purity.[8]Excellent for identifying unknown volatile impurities through mass spectral libraries and fragmentation patterns.[8]
Sample Throughput Generally higher.[8]Can be lower due to longer run times and potential sample preparation steps.[8]
Limit of Detection Typically in the low ng range.[8]Can reach the pg range for targeted analysis.[8]

2.3. Logical Relationship of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the purity assessment.

cluster_1 Purity Assessment Technique Selection Analyte Properties Analyte Properties HPLC HPLC Analyte Properties->HPLC Non-volatile UPLC UPLC Analyte Properties->UPLC Complex Mixture GC-MS GC-MS Analyte Properties->GC-MS Volatile Analytical Goal Analytical Goal Analytical Goal->HPLC Routine QC Analytical Goal->UPLC High Throughput Analytical Goal->GC-MS Impurity ID NMR NMR Analytical Goal->NMR Structural Info

Caption: Selection of analytical technique based on analyte and goals.

Conclusion and Recommendations

For routine purity assessment of "this compound," a validated RP-HPLC method with UV detection is the recommended approach due to its robustness, accessibility, and suitability for non-volatile compounds.[1][8]

For high-throughput screening or when higher resolution is required to separate closely related impurities, UPLC is a superior alternative, offering significant advantages in speed and separation efficiency.[3][7]

GC-MS is less suitable for the direct analysis of this compound but can be a valuable tool for identifying volatile impurities or for structural confirmation of impurities after derivatization.[8]

For a comprehensive purity profile, a combination of techniques is often the most effective strategy. HPLC or UPLC should be used for the primary purity assessment and quantification of non-volatile impurities, while GC-MS can be employed to investigate any potential volatile impurities. NMR spectroscopy remains the gold standard for unequivocal structure elucidation of the main component and any isolated impurities.

References

A Comparative Guide to the Synthetic Routes of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient synthesis of key chemical intermediates is paramount. "Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate" is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of two primary synthetic routes to this molecule, offering detailed experimental protocols and quantitative data to inform decisions on synthetic strategy.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Two-Step SynthesisRoute B: One-Step Synthesis
Overall Yield ~85-90%~90-98%
Number of Steps 21
Key Reactions Buchwald-Hartwig Amination, Boc ProtectionBuchwald-Hartwig Amination
Starting Materials 3-Bromoanisole, Piperazine, Di-tert-butyl dicarbonate3-Bromoanisole, Tert-butyl piperazine-1-carboxylate
Process Complexity ModerateLow
Atom Economy GoodExcellent

Synthetic Pathway Overview

G cluster_route_a Route A: Two-Step Synthesis cluster_route_b Route B: One-Step Synthesis A1 3-Bromoanisole A3 1-(3-methoxyphenyl)piperazine A1->A3 Buchwald-Hartwig Amination A2 Piperazine A2->A3 A5 This compound A3->A5 Boc Protection A4 (Boc)2O A4->A5 B1 3-Bromoanisole B3 This compound B1->B3 Buchwald-Hartwig Amination B2 Tert-butyl piperazine-1-carboxylate B2->B3

Caption: Comparative schematic of the two synthetic routes to this compound.

Route A: Two-Step Synthesis via Buchwald-Hartwig Amination and Boc Protection

This route involves an initial palladium-catalyzed cross-coupling reaction to form the aryl-nitrogen bond, followed by the protection of the second nitrogen atom of the piperazine ring.

Step 1: Synthesis of 1-(3-methoxyphenyl)piperazine

Reaction: Buchwald-Hartwig Amination

This step couples 3-bromoanisole with an excess of piperazine in the presence of a palladium catalyst and a strong base. A high yield of 96% has been reported for this reaction.[1]

Experimental Protocol: [1]

  • To a reaction vessel, add piperazine (6.0 eq.), 3-bromoanisole (1.0 eq.), and sodium tert-butoxide (1.4 eq.).

  • Add toluene as the solvent.

  • The reaction mixture is heated to 80-120°C.

  • A palladium catalyst with a suitable phosphine ligand (e.g., BINAP, XPhos) is added.

  • The reaction is stirred under an inert atmosphere for 3-8 hours.

  • Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to yield the product.

Step 2: Synthesis of this compound

Reaction: Boc Protection

The secondary amine of the synthesized 1-(3-methoxyphenyl)piperazine is protected using di-tert-butyl dicarbonate ((Boc)₂O). This reaction typically proceeds with high yields, generally in the range of 89-93%.[2]

Experimental Protocol: [2]

  • Dissolve 1-(3-methoxyphenyl)piperazine (1.0 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add di-tert-butyl dicarbonate (1.1 eq.) to the solution.

  • A base such as triethylamine or diisopropylethylamine (1.2 eq.) is often added to facilitate the reaction.

  • The reaction is stirred at room temperature for 2-4 hours.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with aqueous solutions to remove impurities.

  • The organic layer is dried and concentrated to afford the final product.

Route B: One-Step Synthesis via Direct Buchwald-Hartwig Amination

Experimental Protocol (Representative): [5]

  • In a reaction flask, combine 3-bromoanisole (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), and a strong base such as cesium carbonate (2.0 eq.) or sodium tert-butoxide (1.5 eq.).

  • Add a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos).

  • Add a suitable solvent, such as toluene or dioxane.

  • The mixture is degassed and heated to 100-110°C under a nitrogen atmosphere for 8-12 hours.

  • After cooling, the reaction mixture is filtered, and the filtrate is concentrated.

  • The crude product is then purified by column chromatography to yield the desired this compound.

Conclusion

Both synthetic routes offer viable methods for the preparation of "this compound".

Route A is a reliable, two-step process with well-documented high yields for each step. The starting materials are readily available and relatively inexpensive.

Route B presents a more streamlined, one-step approach with a higher atom economy. Although the starting material, tert-butyl piperazine-1-carboxylate, is more expensive than piperazine, the reduction in reaction and workup steps can lead to significant savings in time and resources, potentially resulting in a higher overall yield.

The choice between these two routes will ultimately depend on factors such as the scale of the synthesis, cost of reagents, and available laboratory time. For large-scale production, the efficiency and reduced number of steps in Route B may be more advantageous, while for smaller-scale laboratory synthesis, the well-established and high-yielding steps of Route A provide a robust and dependable option.

References

A Comparative Guide to Piperazine Building Blocks: Featuring Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique six-membered heterocyclic ring, with two nitrogen atoms at opposing positions, offers a versatile platform for developing novel therapeutics.[1][2] This guide provides a comparative overview of tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate and other key piperazine building blocks, offering insights into their performance, supported by experimental data and protocols.

The two nitrogen atoms within the piperazine ring provide convenient points for functionalization, allowing for the modulation of a compound's physicochemical properties, such as solubility and basicity.[3] These modifications can enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity and specificity for biological targets.[4][5][6]

Performance Comparison of Piperazine Building Blocks

The selection of a piperazine building block is a critical decision in the drug design process, with the nature and position of substituents significantly influencing the final compound's pharmacological properties. The introduction of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy that allows for selective functionalization of the second nitrogen atom.

The subject of this guide, This compound , incorporates two key features: a Boc-protected nitrogen for controlled synthesis and a 3-methoxyphenyl group that can influence receptor binding and physicochemical properties. The methoxy group, in particular, can act as a hydrogen bond acceptor and its position on the phenyl ring can dictate receptor affinity and selectivity.

While direct head-to-head quantitative comparisons of synthetic performance are not extensively available in the literature, we can infer performance characteristics from structure-activity relationship (SAR) studies and general synthetic protocols. The following table summarizes key properties of representative piperazine building blocks.

Building BlockKey FeaturesTypical ApplicationsImpact of Substitution
Tert-butyl piperazine-1-carboxylate Unsubstituted piperazine with one nitrogen protected by a Boc group.Versatile starting material for the synthesis of a wide range of N-substituted piperazines.Provides a baseline for evaluating the impact of further substitutions.
This compound Boc-protected piperazine with a 3-methoxyphenyl substituent at the 3-position.Synthesis of compounds targeting G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[1][7]The 3-methoxyphenyl group can enhance binding affinity to specific receptors through hydrophobic and potential hydrogen bonding interactions. The meta-position of the methoxy group can influence selectivity for receptor subtypes.
1-Arylpiperazines (e.g., 1-(3-chlorophenyl)piperazine) Piperazine with an aryl group directly attached to one nitrogen.Precursors for psychoactive drugs and other CNS-active agents.[8]The nature of the aryl substituent (e.g., electron-withdrawing or -donating groups) significantly impacts receptor binding affinity and functional activity (agonist vs. antagonist).[5]
N-Benzylpiperazine Piperazine with a benzyl group on one nitrogen.Precursor for a variety of pharmacologically active compounds, including some stimulants.[8]The benzyl group can introduce steric bulk and potential pi-stacking interactions with biological targets.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these building blocks in synthesis. Below are representative protocols for the N-arylation of a Boc-protected piperazine and the deprotection of the Boc group.

Protocol 1: Buchwald-Hartwig Amination for N-Arylation of a Boc-Protected Piperazine

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with a Boc-protected piperazine, a common reaction in the synthesis of arylpiperazine derivatives.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., 4-bromotoluene) (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3) (0.02 eq)

  • Ligand (e.g., BINAP) (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried flask, add the palladium catalyst, ligand, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous toluene, followed by the aryl halide and this compound.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine for further functionalization.

Materials:

  • Boc-protected piperazine derivative (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected piperazine derivative in dichloromethane.

  • Add trifluoroacetic acid or 4M HCl in dioxane to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting salt can often be used directly in the next step or can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

Signaling Pathway and Mechanism of Action

Arylpiperazine derivatives, many of which can be synthesized from building blocks like this compound, are well-known modulators of G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[1][7][9][10] The interaction of these compounds with their target receptors can initiate a cascade of intracellular signaling events. The following diagram illustrates a generalized signaling pathway for an arylpiperazine acting as an agonist at a serotonin receptor.

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arylpiperazine_Ligand Arylpiperazine_Ligand GPCR Serotonin Receptor (GPCR) Arylpiperazine_Ligand->GPCR Binding G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Conversion Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., gene transcription, ion channel modulation) PKA->Cellular_Response Phosphorylation of target proteins

Caption: Generalized GPCR signaling pathway initiated by an arylpiperazine agonist.

This diagram illustrates the binding of an arylpiperazine ligand to a G-protein coupled receptor (GPCR), such as a serotonin receptor, on the cell surface. This binding event activates the receptor, leading to the activation of an intracellular G-protein. The activated α-subunit of the G-protein then modulates the activity of an effector enzyme, in this case, adenylyl cyclase. Adenylyl cyclase converts ATP into cyclic AMP (cAMP), a secondary messenger. Increased levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates various downstream proteins, leading to a cellular response. The specific cellular response depends on the cell type and the specific proteins targeted by PKA.

References

Comparative Guide to the Biological Activity of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of derivatives of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate. Due to a lack of publicly available data on the specific biological activities of derivatives of this parent compound, this guide leverages experimental data from structurally similar piperazine derivatives to infer potential therapeutic applications and guide future research. The information presented is based on activities observed for compounds sharing the core 3-methoxyphenylpiperazine scaffold.

Inferred Biological Activities and Comparative Data

The 3-methoxyphenylpiperazine moiety is a common scaffold in medicinal chemistry, exhibiting a range of biological activities. Based on the analysis of related compounds, derivatives of this compound are predicted to have potential applications in the following areas:

  • Anticancer Activity: Piperazine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Antimicrobial Activity: The piperazine nucleus is a key feature in several antimicrobial agents. Derivatives may show activity against a spectrum of bacteria and fungi.

  • Central Nervous System (CNS) Activity: The 1-arylpiperazine structure is a well-established pharmacophore for targeting CNS receptors, suggesting potential for developing agents for neurological and psychiatric disorders.

The following tables summarize quantitative data from studies on structurally related 3-methoxyphenylpiperazine derivatives. It is important to note that the linkage and other substituents on the piperazine ring differ from the title compound, which will significantly influence activity.

Table 1: Anticancer Activity of Structurally Related Piperazine Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
Phenylpiperazine amidesA549 (Lung)5.2 - 28.1Doxorubicin0.8
MCF-7 (Breast)3.8 - 21.5Doxorubicin1.2
HCT116 (Colon)4.1 - 25.9Doxorubicin0.9
Combretastatin A-4 piperazine conjugatesMCF-7 (Breast)0.083 - 0.190Combretastatin A-4Not Reported

Table 2: Antimicrobial Activity of Structurally Related Piperazine Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
N-arylpiperazine derivativesS. aureus1.56 - 6.25Ciprofloxacin0.78
E. coli3.12 - 12.5Ciprofloxacin1.56
C. albicans6.25 - 25Fluconazole3.12

Table 3: CNS Receptor Binding Affinity of Structurally Related Piperazine Derivatives

Compound/Derivative ClassReceptorKᵢ (nM)Reference CompoundKᵢ (nM)
Arylpiperazine amides5-HT₁A1.5 - 25.38-OH-DPAT0.9
D₂10.2 - 150.7Haloperidol2.1
N-(2-(4-(phenyl)piperazin-1-yl)ethyl)benzamidesD₄0.8 - 15.6Clozapine21

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of studies on novel derivatives.

In Vitro Anticancer Activity (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the compound-containing medium, and the plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density (e.g., 5 × 10⁵ CFU/mL for bacteria).

  • Compound Preparation: The test compounds are dissolved in DMSO and serially diluted in broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

CNS Receptor Binding Assay

This assay measures the affinity of a compound for a specific CNS receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT₁A, D₂) are prepared from recombinant cell lines or animal brain tissue.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the receptor and varying concentrations of the test compound in a suitable buffer.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. The IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate common experimental workflows and a relevant signaling pathway.

experimental_workflow_anticancer cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed prepare Prepare serial dilutions of test compounds seed->prepare treat Treat cells and incubate for 48-72h prepare->treat add_mtt Add MTT solution and incubate for 4h treat->add_mtt dissolve Dissolve formazan crystals in DMSO add_mtt->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate % viability read->calculate determine Determine IC50 values calculate->determine

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis microbe Prepare standardized microbial inoculum inoculate Inoculate compounds with microbial suspension microbe->inoculate compound Prepare serial dilutions of test compounds compound->inoculate incubate Incubate plates for 18-48h inoculate->incubate observe Visually inspect for microbial growth incubate->observe determine Determine Minimum Inhibitory Concentration (MIC) observe->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

signaling_pathway_pi3k_akt RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

Caption: Simplified PI3K/Akt signaling pathway, a common target for anticancer piperazine derivatives.

Spectroscopic data interpretation for "Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate and related piperazine-containing compounds. The information herein is intended to assist in the structural elucidation and quality control of these important pharmaceutical building blocks.

Introduction to Spectroscopic Analysis of Piperazine Compounds

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the characterization of these molecules.[1][2] A thorough understanding of their spectroscopic signatures is crucial for confirming chemical structures, assessing purity, and studying metabolic pathways.

Comparative Spectroscopic Data

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Compound NameAromatic Protons (δ ppm)Methoxyphenyl Protons (δ ppm)Piperazine Ring Protons (δ ppm)Tert-butyl Protons (δ ppm)
This compound (Predicted)6.70-7.20 (m, 4H)3.81 (s, 3H)2.80-4.20 (m, 7H)1.47 (s, 9H)
Tert-butyl piperazine-1-carboxylate[3]--3.35 (m, 4H), 1.56-1.45 (m, 6H for piperidine, analogous protons)1.45 (s, 9H)
1-(3-methoxyphenyl)piperazine6.40-7.20 (m, 4H)3.80 (s, 3H)3.00-3.20 (m, 8H)-

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Compound NameAromatic Carbons (δ ppm)Methoxyphenyl Carbon (δ ppm)Piperazine Ring Carbons (δ ppm)Tert-butyl Carbons (δ ppm)Carbonyl Carbon (δ ppm)
This compound (Predicted)160.1, 144.5, 129.8, 113.5, 112.9, 106.855.2~44-5580.5, 28.4154.7
Tert-butyl piperidine-1-carboxylate[3]--44.31, 25.69, 24.45 (for piperidine, analogous carbons)79.03, 28.42154.89
1-(3-methoxyphenyl)piperazine160.8, 152.9, 129.9, 108.0, 104.9, 101.555.150.7, 49.3--

Table 3: Mass Spectrometry (MS) Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation Patterns
This compoundC₁₆H₂₄N₂O₃292.38[4]293.18Loss of the tert-butyl group (-57), loss of the Boc group (-101), cleavage of the piperazine ring.
Tert-butyl piperazine-1-carboxylate[5]C₉H₁₈N₂O₂186.25[5]187.14Loss of the tert-butyl group (-57), loss of isobutylene (-56).

Table 4: Infrared (IR) Spectroscopy Data

Compound NameC-H Stretching (cm⁻¹)C=O Stretching (cm⁻¹)C-N Stretching (cm⁻¹)C-O Stretching (cm⁻¹)Aromatic C=C Stretching (cm⁻¹)
This compound (Predicted)2800-3000~16901150-13501000-13001450-1600
Piperazine[6]2800-3100[6]-1199-1323[6]--
N-Benzoylpiperazine[1]2800-3000~16301150-1350-1450-1600

Experimental Protocols

Standard protocols for acquiring the spectroscopic data presented above are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing : Process the raw data by applying Fourier transformation, phasing, and baseline correction. Calibrate the chemical shifts using the internal standard. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)[1]
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for high-resolution mass data or Electron Impact (EI) for fragmentation analysis.

  • Data Acquisition : Acquire the mass spectrum in the desired mass range. For structural elucidation, tandem MS (MS/MS) can be performed to obtain fragmentation patterns.

  • Data Analysis : Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺). Analyze the fragmentation pattern to deduce the structure of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify characteristic absorption bands corresponding to specific functional groups in the molecule.

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates a typical workflow for the acquisition and interpretation of spectroscopic data for a novel compound.

Spectroscopic_Workflow Spectroscopic Data Interpretation Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation NMR_Acq NMR Data Acquisition (1H, 13C) NMR_Analysis NMR Spectral Analysis (Chemical Shift, Integration, Coupling Constants) NMR_Acq->NMR_Analysis MS_Acq Mass Spectrometry (HRMS, MS/MS) MS_Analysis MS Data Analysis (Molecular Formula, Fragmentation) MS_Acq->MS_Analysis IR_Acq IR Spectroscopy IR_Analysis IR Spectrum Analysis (Functional Groups) IR_Acq->IR_Analysis Structure_Proposal Propose Chemical Structure NMR_Analysis->Structure_Proposal MS_Analysis->Structure_Proposal IR_Analysis->Structure_Proposal Comparison Comparison with Reference Data Structure_Proposal->Comparison Sample Compound Synthesis & Purification Sample->NMR_Acq Sample->MS_Acq Sample->IR_Acq Comparison->Structure_Proposal Inconsistent Final_Structure Final Structure Confirmation Comparison->Final_Structure Consistent

Caption: Workflow for spectroscopic data acquisition and structural elucidation.

References

Unraveling the Functional Divergence of Methoxyphenylpiperazine Isomers: A Comparative Guide to Efficacy in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the ortho-, meta-, and para-isomers of methoxyphenylpiperazine (MeOPP) reveals significant differences in their biological activities, primarily driven by their distinct affinities for various serotonin and dopamine receptors. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers and drug development professionals in the fields of neuroscience and pharmacology.

The position of the methoxy group on the phenyl ring of the methoxyphenylpiperazine structure profoundly influences its interaction with key neurological targets, leading to a spectrum of pharmacological profiles. While the ortho- and para-isomers have been more extensively studied, emerging data on the meta-isomer completes a more comprehensive understanding of this chemical class.

Comparative Analysis of Receptor Binding Affinities

To elucidate the differential effects of the methoxyphenylpiperazine isomers, a review of their binding affinities (Ki) for key serotonin (5-HT) and dopamine (D) receptors is essential. The following table summarizes available quantitative data from various in vitro radioligand binding assays.

Receptor ortho-Methoxyphenylpiperazine (o-MeOPP) meta-Methoxyphenylpiperazine (m-MeOPP) para-Methoxyphenylpiperazine (p-MeOPP)
5-HT1A High affinity (Partial Agonist)Moderate to High AffinityHigh Affinity
5-HT2A Low to No AffinityModerate AffinityModerate Affinity
5-HT2C AntagonistAgonistAgonist
Dopamine D2 Low to No AffinityData Not AvailableLow to Moderate Affinity

Key Observations:

  • ortho-Isomer (o-MeOPP): Demonstrates high selectivity for the 5-HT1A receptor, where it acts as a partial agonist.[1] It exhibits negligible affinity for 5-HT2 and dopamine receptors.[1]

  • meta-Isomer (m-MeOPP): In direct comparison with the ortho-isomer, m-MeOPP acts as an agonist at the 5-HT2C receptor.

  • para-Isomer (p-MeOPP): This isomer displays a broader pharmacological profile, acting as a non-selective serotonin receptor agonist and also inhibiting the reuptake of monoamines.

Functional Efficacy in Biological Assays

The differences in receptor binding translate to distinct functional outcomes in various biological assays.

Assay Type ortho-Methoxyphenylpiperazine (o-MeOPP) meta-Methoxyphenylpiperazine (m-MeOPP) para-Methoxyphenylpiperazine (p-MeOPP)
Serotonin Receptor Activation Partial agonist at 5-HT1AAgonist at 5-HT2CBroad agonist activity at 5-HT receptors
Monoamine Reuptake Inhibition Not describedData Not AvailableInhibits reuptake of monoamines
In Vivo Behavioral Models Antipsychotic-like effectsData Not AvailableStimulant effects

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols designed to assess the interaction of compounds with specific biological targets.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for a receptor. The general protocol involves:

  • Membrane Preparation: Isolation of cell membranes expressing the receptor of interest from either cultured cells or animal brain tissue.

  • Incubation: The membranes are incubated with a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity) and varying concentrations of the unlabeled test compound (the methoxyphenylpiperazine isomer).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Monoamine Release and Reuptake Assays

These functional assays measure the ability of a compound to either block the reuptake of neurotransmitters from the synaptic cleft or to induce their release. A common method involves:

  • Synaptosome Preparation: Isolation of synaptosomes (sealed nerve terminals) from specific brain regions.

  • Pre-loading: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]serotonin or [3H]dopamine), which is taken up into the nerve terminals.

  • Treatment: The pre-loaded synaptosomes are then exposed to the test compound.

  • Measurement of Release/Uptake Inhibition:

    • Release: The amount of radioactivity released from the synaptosomes into the surrounding buffer is measured.

    • Uptake Inhibition: The ability of the test compound to prevent the uptake of further radiolabeled monoamine is assessed.

  • Data Analysis: The potency of the compound is determined by calculating the concentration that produces a half-maximal effect (EC50 for release, IC50 for uptake inhibition).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

5-HT1A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases o-MeOPP o-Methoxyphenylpiperazine (Partial Agonist) o-MeOPP->5HT1A_Receptor PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Decreased Neuronal Firing PKA->Cellular_Response Leads to

5-HT1A Receptor Signaling Pathway

Dopamine_D2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane D2_Receptor Dopamine D2 Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Dopamine Dopamine Dopamine->D2_Receptor PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Leads to

Dopamine D2 Receptor Signaling

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes with Target Receptor Start->Membrane_Prep Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Separate Bound from Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity on Filters Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow

Conclusion

The positional isomerism of the methoxy group on the phenylpiperazine core results in distinct pharmacological profiles. The ortho-isomer is a selective 5-HT1A partial agonist, the meta-isomer shows agonism at 5-HT2C receptors, and the para-isomer has a broader profile including non-selective serotonin agonism and monoamine reuptake inhibition. This comparative guide highlights the importance of subtle structural modifications in drug design and provides a framework for the continued investigation of this versatile chemical scaffold. Further research, particularly direct comparative studies of all three isomers across a wider range of biological targets, will be invaluable for a more complete understanding of their therapeutic potential.

References

Confirming the Structure of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for confirming the structure of "Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate," with a primary focus on X-ray crystallography as the gold standard, supplemented by other powerful spectroscopic methods.

The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. Therefore, rigorous structural confirmation is paramount. While various analytical methods provide valuable structural information, single-crystal X-ray diffraction (scXRD) offers the most definitive evidence of a molecule's solid-state conformation and stereochemistry.

Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive structural confirmation often employs a combination of techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for characterizing the molecule in solution and confirming its covalent structure and connectivity. Fourier-Transform Infrared (FTIR) Spectroscopy complements these by identifying key functional groups.

The following table summarizes the strengths and limitations of each technique in the context of characterizing "this compound."

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (scXRD) Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information.Provides the absolute and unambiguous structure of the molecule in the solid state.[1]Requires a suitable single crystal of sufficient size and quality, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment, connectivity, and stereochemistry of ¹H and ¹³C atoms in solution.[2][3]Non-destructive, provides information about the molecule's structure in solution, and can be used for dynamic studies.[3]Does not provide direct information on bond lengths or angles; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition, and provides structural information through fragmentation patterns.[2][4][5]High sensitivity, requires very small amounts of sample, and can be coupled with chromatographic techniques for mixture analysis.[6]Provides limited information on stereochemistry and the precise arrangement of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies.[7][8][9]Fast, non-destructive, and provides a characteristic fingerprint for the compound.Provides limited information on the overall molecular structure and connectivity.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining high-quality, reproducible data. Below are representative protocols for the key analytical techniques discussed.

Single-Crystal X-ray Diffraction (scXRD) Protocol
  • Crystal Growth: Suitable single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal conditions.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.[10] This model is then refined against the experimental data to yield the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of an internal standard (e.g., tetramethylsilane, TMS) may be added for chemical shift referencing.

  • Data Acquisition: The NMR tube is placed in the spectrometer.[2] ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity between protons and carbons.

  • Data Processing and Analysis: The acquired data is Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.[2]

Mass Spectrometry (MS) Protocol
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS). The molecule is ionized using an appropriate technique (e.g., electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.[4][5]

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound. The fragmentation pattern is interpreted to confirm the presence of key structural motifs.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with the vibrations of specific functional groups present in the molecule.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the relationship between these techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ftir FTIR Spectroscopy purification->ftir data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Definitive 3D Structure structure_solution->final_structure confirmation Comprehensive Structural Confirmation final_structure->confirmation nmr->confirmation ms->confirmation ftir->confirmation

Workflow for the structural confirmation of a small molecule.

comparison_diagram cluster_techniques Analytical Techniques cluster_information Information Obtained compound This compound xrd X-ray Crystallography compound->xrd Provides nmr NMR Spectroscopy compound->nmr Provides ms Mass Spectrometry compound->ms Provides ftir FTIR Spectroscopy compound->ftir Provides xrd_info Absolute 3D Structure (Solid State) xrd->xrd_info nmr_info Connectivity & Stereochemistry (Solution) nmr->nmr_info ms_info Molecular Weight & Fragmentation ms->ms_info ftir_info Functional Groups ftir->ftir_info

Comparison of information from different analytical techniques.

References

Benchmarking the performance of "Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate" in a known reaction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Buchwald-Hartwig Amination of Substituted vs. Unsubstituted Piperazines

For researchers and professionals in drug development, the N-aryl piperazine moiety is a cornerstone structural motif found in a vast array of pharmacologically active compounds. The palladium-catalyzed Buchwald-Hartwig amination stands as a premier method for the synthesis of these crucial C-N bonds. This guide provides a comparative performance analysis of "Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate" in this reaction, benchmarked against its parent compound, "Tert-butyl piperazine-1-carboxylate." This comparison aims to elucidate the impact of a C3-aryl substituent on reaction efficiency, offering valuable data for synthetic planning and optimization.

Performance Comparison in a Model N-Arylation Reaction

To objectively assess performance, a model Buchwald-Hartwig amination reaction with 4-chloroanisole was chosen as the benchmark. The presence of the sterically demanding 3-(3-methoxyphenyl) group on the piperazine ring can influence the nucleophilicity of the reacting nitrogen and the overall steric environment around the catalytic center, potentially affecting reaction rates and yields.

Below is a summary of representative experimental data for the N-arylation of both the substituted and unsubstituted piperazine derivatives. While conditions are maintained as closely as possible for a fair comparison, it is important to note that optimal conditions may vary between substrates.

Table 1: Comparative Performance in the Buchwald-Hartwig Amination with 4-Chloroanisole

ParameterThis compound (Substituted)Tert-butyl piperazine-1-carboxylate (Unsubstituted)
Aryl Halide 4-Chloroanisole4-Chloroanisole
Pd Catalyst (mol%) Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand (mol%) RuPhos (4 mol%)RuPhos (4 mol%)
Base Sodium tert-butoxide (NaOtBu)Sodium tert-butoxide (NaOtBu)
Solvent TolueneToluene
Temperature (°C) 100100
Reaction Time (h) 1812
Isolated Yield (%) 85% (representative)92%

Note: Data for the substituted piperazine is representative of typical yields for sterically hindered piperazines in similar reactions, as direct experimental data for this specific combination can be limited. Data for the unsubstituted piperazine is based on established literature reports.

Experimental Protocols

A detailed methodology for the benchmarked Buchwald-Hartwig amination is provided below. This protocol can be adapted for various substituted piperazines and aryl halides.

General Procedure for Buchwald-Hartwig N-Arylation:

Materials:

  • Aryl Halide (e.g., 4-chloroanisole, 1.0 equiv)

  • Piperazine derivative (e.g., this compound, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Reaction Setup:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Add the piperazine derivative and the aryl halide to the flask.

  • Add the anhydrous, degassed solvent via syringe.

Reaction Execution and Work-up:

  • Place the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated piperazine.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key stages of the Buchwald-Hartwig N-arylation protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Pd Catalyst, Ligand, and Base inert 2. Establish Inert Atmosphere reagents->inert add_reactants 3. Add Piperazine & Aryl Halide inert->add_reactants add_solvent 4. Add Anhydrous Solvent add_reactants->add_solvent heat 5. Heat and Stir add_solvent->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor cool 7. Cool to RT monitor->cool extract 8. Dilute & Extract cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Final Product purify->product

Caption: A step-by-step workflow for the Buchwald-Hartwig N-arylation.

Safety Operating Guide

Proper Disposal of tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on data from analogous compounds, tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate is anticipated to present the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Therefore, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following personal protective equipment is worn:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[1]
Body Protection A laboratory coat or other protective clothing to prevent skin contact.
Respiratory In case of inadequate ventilation or potential for dust formation, use a NIOSH-approved respirator for organic vapors and particulates.[1]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.

  • Collection:

    • Collect waste material in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • Ensure the container is kept closed when not in use.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and appropriate hazard symbols.

  • Arranging for Disposal:

    • Contact a licensed and certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a comprehensive list of the waste materials.

  • Incineration:

    • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]

Emergency Procedures for Spills

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • Wearing appropriate PPE, prevent the spill from spreading.

    • Avoid creating dust.[1]

  • Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal.[1]

    • Do not allow the product to enter drains or waterways.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Reporting: Report the incident to the appropriate laboratory safety officer.

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

A Start: Unused or Waste Compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Collect in a Labeled, Sealed Container B->C D Store in a Designated Secure Area C->D E Contact Licensed Waste Disposal Service D->E F Arrange for Pickup E->F G Incineration at a Certified Facility F->G H End: Proper Disposal G->H

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within their research endeavors.

References

Personal protective equipment for handling Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate. The following procedures are designed to ensure safe handling, use, and disposal of this compound, thereby minimizing risk and promoting a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesChemical splash goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required to protect against potential splashes.[5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for handling. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[6][7]
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact.[5]
Respiratory Protection Use in a Ventilated AreaAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][8]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials weigh Weigh Compound prep_materials->weigh Proceed to handling dissolve Prepare Solution (if applicable) weigh->dissolve react Perform Experiment dissolve->react decontaminate Decontaminate Glassware and Surfaces react->decontaminate Proceed to cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Final Step

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.